KRAS G12D inhibitor 14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19F3N4OS |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-(2,5-diazabicyclo[2.2.2]octan-2-yl)-6-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H19F3N4OS/c1-28-16-5-2-11(20(21,22)23)6-14(16)17-7-15-18(25-10-26-19(15)29-17)27-9-12-3-4-13(27)8-24-12/h2,5-7,10,12-13,24H,3-4,8-9H2,1H3 |
InChI Key |
DYYANULKLUNJSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC3=C(N=CN=C3S2)N4CC5CCC4CN5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery of Thieno[2,3-d]pyrimidine KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of a novel class of KRAS G12D inhibitors based on the thieno[2,3-d]pyrimidine scaffold. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. Historically considered "undruggable," recent advances have led to the development of targeted inhibitors. This document details the quantitative data, experimental methodologies, and critical signaling pathways associated with the development of thieno[2,3-d]pyrimidine-based inhibitors, focusing on the lead compound, KD-8.[1][2]
Data Presentation: Inhibitor Activity and Efficacy
The discovery process, initiated through a combinatorial virtual screening approach, identified a series of novel thieno[2,3-d]pyrimidine analogs with potent activity against KRAS G12D mutant cancer cells.[1][2] The lead compound, KD-8, demonstrated significant potential through various in vitro and in vivo assessments.[1]
Table 1: In Vitro Antiproliferative Activity of KD-8
This table summarizes the half-maximal inhibitory concentration (IC50) values of the lead compound KD-8 against cancer cell lines harboring the KRAS G12D mutation. The data showcases the compound's potency in a cellular context.
| Compound | Cell Line | KRAS Mutation | Average IC50 (μM) |
| KD-8 | Panc1 | G12D | 2.1[1][2] |
| KD-8 | SW1990 | G12D | 2.1[1][2] |
| KD-8 | CT26 | G12D | 2.1[1][2] |
Table 2: Biochemical Binding Affinity and In Vivo Efficacy of KD-8
This table presents the direct binding affinity of KD-8 to the KRAS G12D protein and its antitumor efficacy in a preclinical animal model.
| Compound | Parameter | Value | Method/Model |
| KD-8 | Binding Affinity (KD) | 33 nM[1][2] | Isothermal Titration Calorimetry (ITC) |
| KD-8 | Tumor Growth Inhibition (TGI) | 42% (at 40 mg/kg)[1][2] | CT26 Syngeneic Tumor Model |
| KD-8 | Tumor Growth Inhibition (TGI) | 53% (at 60 mg/kg)[1][2] | CT26 Syngeneic Tumor Model |
Mandatory Visualizations
Visual diagrams are essential for understanding the complex biological and experimental processes involved in the discovery of these inhibitors.
KRAS Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway. The G12D mutation leads to constitutive activation of KRAS, which in turn activates downstream effector pathways like the RAF-MEK-ERK and PI3K-AKT cascades, driving cell proliferation and survival. KD-8 aims to inhibit the active KRAS G12D, thereby blocking these downstream signals.[1]
Caption: KRAS G12D downstream signaling cascade and point of inhibition.
Inhibitor Discovery Workflow
The discovery of KD-8 and its analogs followed a systematic, multi-step process beginning with computational screening and culminating in in vivo validation.
Caption: Workflow for the discovery and validation of KRAS G12D inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key experiments performed in the discovery of the thieno[2,3-d]pyrimidine inhibitors.
Antiproliferative Assay (MTT-based)
This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50%.
-
Cell Culture: KRAS G12D mutant cell lines (e.g., Panc1, SW1990, CT26) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: A serial dilution of the test compound (e.g., KD-8) is prepared in culture media. The existing media is removed from the wells and 100 µL of the compound-containing media is added. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.
-
Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Protein Preparation: Recombinant KRAS G12D protein is purified and dialyzed extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Compound Preparation: The inhibitor (KD-8) is dissolved in DMSO and then diluted into the same ITC buffer to a final concentration of approximately 10-20 times that of the protein. The final DMSO concentration should be matched in the protein solution.
-
ITC Instrument Setup: The instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at 25°C.
-
Loading: The protein solution (e.g., 20-50 µM) is loaded into the sample cell, and the compound solution (e.g., 200-500 µM) is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 1-2 µL) of the compound are titrated into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD and other thermodynamic parameters.
KRAS-GTP Pulldown Assay
This assay specifically measures the amount of active, GTP-bound KRAS in cells, providing a direct measure of target engagement.
-
Cell Treatment: KRAS G12D mutant cells (e.g., CT26, SW1990) are treated with the inhibitor (KD-8) or vehicle for a specified time (e.g., 24 hours).
-
Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing Mg2+ (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors.
-
Clarification: Lysates are clarified by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Pulldown: An aliquot of the supernatant is incubated with Raf-RBD (Ras Binding Domain) agarose beads for 1 hour at 4°C with gentle rotation. Raf-RBD specifically binds to the GTP-bound form of KRAS.
-
Washing: The beads are washed three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted by boiling in SDS-PAGE sample buffer. The eluate (containing active KRAS-GTP) and an aliquot of the total cell lysate are then analyzed by Western Blot using a KRAS-specific antibody.
Western Blot for Downstream Signaling
This technique is used to measure the phosphorylation status of key downstream effectors of the KRAS pathway, such as Raf and ERK, to confirm functional inhibition.
-
Sample Preparation: Cells are treated and lysed as described in the KRAS-GTP pulldown assay. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-Raf, anti-p-ERK) and total proteins (anti-total-Raf, anti-total-ERK), as well as a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The study on KD-8 demonstrated that it effectively down-regulated phosphorylated Raf and Erk in KRAS G12D mutant cancer cells.[1]
In Vivo Antitumor Efficacy Study
This protocol outlines the use of a syngeneic mouse model to evaluate the antitumor activity of the inhibitor in a living organism with a competent immune system.
-
Animal Model: Six-to-eight-week-old female BALB/c mice are used.
-
Tumor Cell Implantation: CT26 cells (a murine colon carcinoma line with a KRAS G12D mutation) are harvested and suspended in PBS. Approximately 1 x 10^6 cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor (KD-8) is formulated (e.g., in a solution of DMSO, PEG300, Tween 80, and saline) and administered intraperitoneally (i.p.) at specified doses (e.g., 40 mg/kg and 60 mg/kg) daily.[1]
-
Endpoint: The study continues for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a maximum allowed size. Animal body weight is monitored as a measure of toxicity.
-
Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. The study with KD-8 showed significant TGI of 42% and 53% at 40 and 60 mg/kg respectively, without apparent toxicity.[1][2]
References
In-Depth Technical Guide: Mechanism of Action of KRAS G12D Inhibitor 14 (KD-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12D inhibitor 14, also known as KD-8. It is intended for an audience with a technical background in oncology, cell biology, and drug discovery. This document synthesizes key data from preclinical studies, details the experimental protocols used for its characterization, and visualizes the inhibitor's impact on cellular signaling pathways.
Core Mechanism of Action
This compound (KD-8) is a potent and selective, non-covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) protein carrying the G12D mutation. The G12D mutation, a glycine to aspartic acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This leads to aberrant activation of downstream pro-proliferative and survival signaling pathways.
KD-8 exerts its therapeutic effect by directly binding to the KRAS G12D protein. This binding event sterically hinders the interaction between KRAS G12D and its downstream effectors, most notably RAF kinases. By preventing this interaction, KD-8 effectively blocks the propagation of oncogenic signals, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[1][2][3][4]
Binding Affinity and Selectivity
Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity of KD-8 to the KRAS G12D protein. These experiments have demonstrated a high-affinity interaction with a dissociation constant (KD) in the nanomolar range.
| Parameter | Value | Method |
| Dissociation Constant (KD) | 33 nM | Isothermal Titration Calorimetry (ITC) |
| Table 1: Binding Affinity of KD-8 for KRAS G12D Protein.[1][2][4] |
The inhibitor has shown selectivity for the KRAS G12D mutant over the wild-type (WT) KRAS and other common KRAS mutants such as G13D.[1][2]
Impact on Cellular Signaling
The binding of KD-8 to KRAS G12D leads to a significant reduction in the active, GTP-bound form of the oncoprotein within cancer cells. This subsequently attenuates the downstream signaling cascade, as evidenced by a decrease in the phosphorylation of key effector proteins.
Inhibition of KRAS Activation
KD-8 has been shown to decrease the levels of active KRAS-GTP in cancer cell lines harboring the KRAS G12D mutation. This indicates that the inhibitor effectively sequesters the active form of the protein, preventing it from engaging with its downstream targets.[1][2]
Downregulation of the MAPK Pathway
A primary consequence of KRAS activation is the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which includes RAF, MEK, and ERK. Treatment of KRAS G12D-mutated cancer cells with KD-8 results in a marked decrease in the phosphorylation of both RAF and ERK (p-RAF and p-ERK), confirming the inhibitor's ability to suppress this critical oncogenic signaling axis.[1][2][4]
In Vitro and In Vivo Efficacy
The inhibitory action of KD-8 on KRAS G12D signaling translates into potent anti-cancer activity in both cell-based assays and animal models.
Anti-proliferative Activity
KD-8 demonstrates significant anti-proliferative effects in cancer cell lines harboring the KRAS G12D mutation, with IC50 values in the low micromolar range.[1][2]
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| Panc-1 | Pancreatic | G12D | 2.1 (average) |
| SW1990 | Pancreatic | G12D | 2.1 (average) |
| CT26 | Colorectal | G12D | 2.1 (average) |
| Table 2: Anti-proliferative Activity of KD-8 in KRAS G12D-mutated Cancer Cell Lines.[1][2] |
Induction of Apoptosis
In addition to inhibiting proliferation, KD-8 has been shown to induce apoptosis in KRAS G12D-mutated cancer cells.[2]
In Vivo Antitumor Efficacy
In preclinical xenograft models using the CT26 colorectal cancer cell line, intraperitoneal administration of KD-8 resulted in significant tumor growth inhibition (TGI) without apparent toxicity.[1]
| Dose (mg/kg, i.p.) | Tumor Growth Inhibition (TGI) |
| 40 | 42% |
| 60 | 53% |
| Table 3: In Vivo Antitumor Efficacy of KD-8 in a CT26 Xenograft Model.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound (KD-8).
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (KD) of KD-8 to the KRAS G12D protein.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Procedure:
-
Recombinant human KRAS G12D protein is dialyzed against the experimental buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
The protein solution is placed in the sample cell of the calorimeter at a concentration of approximately 10-20 µM.
-
KD-8 is dissolved in the same dialysis buffer to a concentration of 100-200 µM and loaded into the injection syringe.
-
A series of small-volume injections (e.g., 2 µL) of the KD-8 solution are made into the protein-containing sample cell at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
-
Cell Viability Assay (CCK-8)
-
Objective: To determine the anti-proliferative activity (IC50) of KD-8 on cancer cell lines.
-
Materials: 96-well plates, Cell Counting Kit-8 (CCK-8) reagent.
-
Procedure:
-
Cancer cells (e.g., Panc-1, SW1990, CT26) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are treated with a serial dilution of KD-8 for a specified period (e.g., 72 hours).
-
Following treatment, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.
-
KRAS Activation (GTP-Pulldown) Assay
-
Objective: To measure the levels of active, GTP-bound KRAS in cells following treatment with KD-8.
-
Materials: KRAS activation assay kit (containing Raf-RBD beads).
-
Procedure:
-
KRAS G12D-mutated cells (e.g., CT26, SW1990) are treated with KD-8 or vehicle for a specified time.
-
Cells are lysed in a buffer containing protease inhibitors.
-
A portion of the total cell lysate is reserved for input analysis.
-
The remaining lysate is incubated with Raf-RBD (Ras-binding domain) agarose beads, which specifically bind to GTP-bound KRAS, at 4°C with gentle rotation.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The levels of pulled-down KRAS-GTP and total KRAS in the input lysates are analyzed by Western blotting.
-
Western Blot Analysis
-
Objective: To assess the phosphorylation status of downstream signaling proteins (e.g., p-RAF, p-ERK).
-
Procedure:
-
Cells are treated with KD-8 as described above and then lysed.
-
Protein concentrations of the lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for p-RAF, total RAF, p-ERK, and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of KD-8 in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure:
-
CT26 cells are subcutaneously injected into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
KD-8 is administered intraperitoneally (i.p.) at specified doses (e.g., 40 and 60 mg/kg) according to a defined schedule (e.g., daily).
-
The control group receives vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumor growth inhibition (TGI) is calculated.
-
Conclusion
This compound (KD-8) is a promising therapeutic agent that selectively targets the KRAS G12D oncoprotein. Its mechanism of action involves direct binding to KRAS G12D, leading to the inhibition of its active, GTP-bound state and the subsequent downregulation of the MAPK signaling pathway. This translates to potent anti-proliferative and pro-apoptotic effects in KRAS G12D-mutated cancer cells and significant antitumor efficacy in preclinical animal models. The data presented in this guide underscore the potential of KD-8 as a candidate for further development in the treatment of KRAS G12D-driven cancers.
References
- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
The Quinazoline Scaffold: A Deep Dive into the Structure-Activity Relationship of KRAS G12D Inhibitor 14 (ERAS-5024)
A Technical Guide for Drug Development Professionals
The KRAS oncogene, particularly with the G12D mutation, has long been a formidable challenge in targeted cancer therapy. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of a potent and selective quinazoline-based KRAS G12D inhibitor, compound 14 (also known as ERAS-5024). We will explore the key structural modifications that led to its discovery, present quantitative data on its activity, detail the experimental methodologies used for its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction to KRAS G12D and the Quinazoline Inhibitor Series
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma (PDAC). This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling cascades, most notably the RAF/MEK/ERK MAPK and PI3K/AKT pathways, driving uncontrolled cell growth and tumor progression.
The development of direct KRAS inhibitors has been a long-sought goal in oncology. The quinazoline scaffold has emerged as a promising starting point for the design of selective KRAS G12D inhibitors. Through a structure-based drug design approach, a series of analogs were synthesized and evaluated, culminating in the identification of compound 14 (ERAS-5024) as a lead candidate with potent and selective inhibitory activity.[1]
Structure-Activity Relationship (SAR) of the Quinazoline Series
The optimization of the quinazoline core focused on enhancing binding affinity to the switch II pocket of KRAS G12D, improving cellular potency, and maintaining selectivity over wild-type (WT) KRAS. The key modifications and their impact on activity are summarized below.
Core Scaffold and Key Interactions
The quinazoline scaffold serves as the foundational structure for this inhibitor series. A critical feature is a bridged amine at the C4 position, which was maintained throughout the SAR development to ensure selective binding.[1] The overall SAR can be understood by dissecting the molecule into three key regions that interact with the KRAS G12D protein.
SAR Data Summary
The following tables summarize the quantitative data for key compounds in the quinazoline series, illustrating the structure-activity relationships that led to the development of inhibitor 14 (ERAS-5024).
Table 1: RAS-RAF Binding (RRB) Assay and Thermal Shift (Tm) Data [1]
| Compound | G12D RRB IC50 (nM) | WT RRB IC50 (nM) | G12D Tm (°C) |
| 2 | 76.9 | >1000 | - |
| 3 | - | - | - |
| 4 | - | - | Significantly Higher than 3 |
| 8 | - | - | 14.7 |
| 9 | 0.98 | - | 20.2 |
| 14 (ERAS-5024) | 0.86 [2] | >1000 | 20.8 |
Table 2: Cellular pERK Inhibition and Proliferation Assay Data in AsPC-1 Cells [1][2]
| Compound | pERK IC50 (nM) | 3D CellTiter-Glo IC50 (nM) |
| 8 | - | - |
| 9 | 4.3 | - |
| 14 (ERAS-5024) | 2.1 | 3.5 |
Table 3: In Vivo Efficacy of ERAS-5024 in AsPC-1 Xenograft Model [1][2]
| Compound | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| ERAS-5024 | 3 | 51 |
| ERAS-5024 | 10 | 77 |
| ERAS-5024 | 20 | 154 (Regression) |
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D mutant protein triggers a cascade of downstream signaling events. The diagram below illustrates the canonical RAF/MEK/ERK (MAPK) and PI3K/AKT pathways that are aberrantly activated.
Caption: KRAS G12D Signaling Pathway and Inhibition by Compound 14.
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of inhibitor 14 followed a structured experimental workflow, from initial screening to in vivo efficacy studies.
Caption: Experimental Workflow for the Discovery of ERAS-5024.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of the quinazoline-based KRAS G12D inhibitors.
Thermal Shift (Tm) Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, which is an indicator of binding affinity and stabilization.
-
Principle: The binding of a small molecule inhibitor stabilizes the protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds with increasing temperature.
-
Materials:
-
Purified recombinant KRAS G12D protein
-
Test compounds (inhibitors)
-
SYPRO Orange dye
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
qPCR instrument with thermal ramping and fluorescence detection capabilities
-
-
Procedure:
-
Prepare a master mix containing the KRAS G12D protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of a 96-well qPCR plate.
-
Add the test compounds at various concentrations to the respective wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, with fluorescence readings taken at each temperature increment.
-
The Tm is determined by fitting the resulting fluorescence curve to a Boltzmann equation to find the inflection point, which corresponds to the temperature at which 50% of the protein is denatured. The shift in Tm (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the compound.
-
pERK1/2 AlphaLISA Assay
This is a cell-based, no-wash immunoassay used to quantify the phosphorylation of ERK1/2, a key downstream effector in the KRAS signaling pathway.
-
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that are brought into proximity when they bind to the target analyte (phosphorylated ERK1/2). Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, leading to a chemiluminescent signal that is proportional to the amount of pERK1/2.
-
Materials:
-
AsPC-1 cells (KRAS G12D mutant)
-
Cell culture medium and supplements
-
Test compounds
-
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit
-
Alpha-enabled microplate reader
-
-
Procedure:
-
Seed AsPC-1 cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 2 hours).
-
Lyse the cells by adding the lysis buffer provided in the kit and incubate with shaking.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the acceptor bead mix (containing anti-pERK1/2 antibody-coated acceptor beads) and incubate.
-
Add the donor bead mix (containing streptavidin-coated donor beads and a biotinylated anti-total ERK1/2 antibody) and incubate in the dark.
-
Read the plate on an Alpha-enabled microplate reader.
-
The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
3D CellTiter-Glo® Proliferation Assay
This assay determines the number of viable cells in a 3D cell culture model by quantifying the amount of ATP, an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® 3D Reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells in the 3D spheroid, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Materials:
-
AsPC-1 cells
-
Ultra-low attachment 96-well plates for spheroid formation
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed AsPC-1 cells in ultra-low attachment plates to allow for the formation of 3D spheroids over several days.
-
Treat the spheroids with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Equilibrate the plates and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of the reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are determined from the dose-response curves.
-
In Vivo Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of the lead compounds in a living organism.
-
Principle: Human pancreatic cancer cells (AsPC-1) are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the tumor growth is monitored over time to assess the compound's efficacy.
-
Materials:
-
AsPC-1 cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound (ERAS-5024) formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of AsPC-1 cells (typically 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., ERAS-5024 at 3, 10, and 20 mg/kg) and the vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection, on a specified dosing schedule (e.g., twice daily, BID).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
Conclusion
The structure-activity relationship studies of the quinazoline series have successfully led to the identification of ERAS-5024 (compound 14 ) as a potent and selective inhibitor of KRAS G12D. The systematic optimization of the scaffold, guided by structure-based design and a comprehensive suite of biochemical and cellular assays, resulted in a compound with single-digit nanomolar potency in inhibiting pERK and cell proliferation. Furthermore, ERAS-5024 demonstrated significant in vivo anti-tumor efficacy, including tumor regression at higher doses, in a PDAC xenograft model. This body of work underscores the tractability of directly targeting the challenging KRAS G12D oncoprotein and provides a solid foundation for the further clinical development of this promising class of inhibitors.
References
A Comprehensive Technical Guide to the Chemical Synthesis of KRAS G12D Inhibitor 14 (ERAS-5024)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical synthesis of KRAS G12D inhibitor 14, also known as ERAS-5024. This potent and selective inhibitor represents a significant advancement in the development of targeted therapies for KRAS G12D-mutated cancers. This document outlines the complete synthetic route, including detailed experimental protocols for each step, and presents all relevant quantitative data in a clear, tabular format. Additionally, signaling pathway and experimental workflow diagrams are provided to enhance understanding.
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent in pancreatic, colorectal, and lung cancers. This compound (ERAS-5024) is a novel, potent, and selective noncovalent inhibitor that targets the switch II pocket of the KRAS G12D mutant protein. Its discovery and development have been guided by structure-based drug design, leading to a compound with single-digit nanomolar potency in cellular assays and demonstrated in vivo efficacy. This guide serves as a comprehensive resource for the chemical synthesis of this promising therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity and pharmacokinetic properties of ERAS-5024.
Table 1: Biological Activity of ERAS-5024
| Assay | IC50 (nM) | Tm (°C) |
| KRAS G12D RAS-RAF Binding | 0.86 | 20.8 |
| pERK Inhibition (AsPC-1 cells) | 2.1 | N/A |
| Cell Viability (AsPC-1 3D CTG) | 3.5 | N/A |
Table 2: In Vivo Tumor Growth Inhibition (AsPC-1 Xenograft Model) [1]
| Compound | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| ERAS-5024 | 3 | 51 |
| ERAS-5024 | 10 | 77 |
| ERAS-5024 | 20 | 154 (54% regression) |
| MRTX1133 | 3 | 61 |
| MRTX1133 | 10 | 83 |
| MRTX1133 | 20 | 94 |
Signaling Pathway and Mechanism of Action
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways such as the MAPK pathway (RAF-MEK-ERK), promoting cell proliferation and survival. ERAS-5024 selectively binds to the switch II pocket of the KRAS G12D mutant, inhibiting its interaction with effector proteins like RAF and thereby blocking downstream signaling.
Chemical Synthesis Workflow
The synthesis of ERAS-5024 is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The overall workflow is depicted in the diagram below.
Detailed Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of ERAS-5024, based on the supporting information from the primary literature.
Synthesis of Intermediate SI-8: 7-Bromo-8-fluoro-6-(trifluoromethyl)-1H-quinazoline-2,4-dione
-
Step 1: Synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-iodo-benzoate (SI-3) To a solution of methyl 2-amino-4-bromo-3-fluoro-benzoate (100 g, 403 mmol) in acetic acid (500 mL) was added N-iodosuccinimide (109 g, 484 mmol). The mixture was stirred at 25 °C for 12 hours. The reaction mixture was filtered, and the filter cake was washed with water (200 mL x 3) and dried to afford SI-3 as a yellow solid.
-
Step 2: Synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate (SI-6) To a solution of SI-3 (30.0 g, 80.2 mmol) in DMF (300 mL) was added potassium trifluoroacetate (24.4 g, 160 mmol) and copper(I) iodide (30.5 g, 160 mmol). The mixture was stirred at 120 °C for 4 hours under a nitrogen atmosphere. The mixture was cooled to room temperature, and water (500 mL) and ethyl acetate (300 mL) were added. The resulting mixture was filtered, and the filtrate was extracted with ethyl acetate (300 mL x 3). The combined organic layers were washed with brine (200 mL x 2), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography to afford SI-6.
-
Step 3: Synthesis of Methyl 4-bromo-3-fluoro-2-[(2,2,2-trichloroacetyl)carbamoylamino]-5-(trifluoromethyl)benzoate (SI-7) To a solution of SI-6 (30.0 g, 94.9 mmol) in tetrahydrofuran (300 mL) was added 2,2,2-trichloroacetyl isocyanate (13.5 mL, 114 mmol). The mixture was stirred at 25 °C for 1 hour. The reaction mixture was concentrated, and the crude product was triturated with methyl tert-butyl ether to afford SI-7 as a white solid.
-
Step 4: Synthesis of 7-Bromo-8-fluoro-6-(trifluoromethyl)-1H-quinazoline-2,4-dione (SI-8) To a solution of SI-7 (30.0 g, 59.4 mmol) in methanol (300 mL) was added ammonia in methanol (7 M, 100 mL). The mixture was stirred at 25 °C for 1 hour. The reaction mixture was concentrated, and the crude product was triturated with methyl tert-butyl ether. The resulting mixture was filtered, and the filter cake was washed with water and dried to give SI-8 as a white solid (19.0 g, 97% yield).
Synthesis of Intermediate SI-10: tert-Butyl 3-[7-bromo-2-chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
-
Step 5: Synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline (SI-9) To a solution of SI-8 (34.0 g, 104 mmol) in toluene (340 mL) was added phosphoryl chloride (47.8 g, 312 mmol) and N,N-diisopropylethylamine (40.3 g, 312 mmol). The mixture was stirred at 110 °C for 3 hours. The reaction mixture was concentrated, and the residue was purified by silica gel column chromatography to afford SI-9 as a yellow solid (20.0 g, 52% yield).
-
Step 6: Synthesis of tert-Butyl 3-[7-bromo-2-chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (SI-10) To a solution of SI-9 (19.5 g, 53.5 mmol) in dichloromethane (200 mL) at -40 °C was added triethylamine (22.3 mL, 161 mmol) and tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (11.4 g, 53.5 mmol). The mixture was stirred at -40 °C for 2 hours. Dichloromethane and water were added, and the mixture was extracted with dichloromethane. The combined organic layers were washed with citric acid solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product SI-10.
Final Synthesis of ERAS-5024
The synthesis of ERAS-5024 from intermediate SI-10 involves a Suzuki coupling with the appropriate boronic acid derivative of the aminobenzothiophene moiety, followed by a substitution reaction and final deprotection. The detailed procedures for these final steps are outlined in the referenced patent (WO/2023018699) and the supporting information of the primary publication.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive literature review and laboratory safety assessment. The experimental procedures described should only be performed by qualified professionals in a well-equipped laboratory setting.
References
In-Depth Technical Guide: Binding Affinity of Compound KD-8 to KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the compound KD-8 to the oncogenic KRAS G12D protein. The information is compiled from publicly available research, offering a centralized resource for professionals in the field of cancer drug discovery.
Executive Summary
Compound KD-8, a novel thieno[2,3-d]pyrimidine-based inhibitor, has demonstrated significant binding affinity for the KRAS G12D mutant protein. Research has established a direct interaction between KD-8 and KRAS G12D, leading to the modulation of downstream signaling pathways integral to cancer cell proliferation. This document summarizes the quantitative binding data, outlines the experimental methodologies employed in these findings, and visualizes the relevant biological and experimental processes.
Quantitative Binding and Activity Data
The binding affinity and cellular activity of KD-8 have been quantified through various biophysical and cell-based assays. The key data points are summarized in the tables below.
Table 1: Binding Affinity of KD-8 to KRAS G12D
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 33 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
Table 2: Cellular Activity of KD-8 in KRAS G12D-mutated Cancer Cell Lines
| Parameter | Cell Lines | Value | Reference |
| Average Half-maximal Inhibitory Concentration (IC50) | Panc1, SW1990, CT26 | 2.1 μM | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed parameters from the primary literature were not fully accessible, this section outlines the general methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat change that occurs when two molecules interact.
General Protocol:
-
Sample Preparation: A solution of purified KRAS G12D protein is placed in the sample cell of the calorimeter. A solution of compound KD-8 is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small aliquots of the KD-8 solution are injected into the KRAS G12D solution.
-
Data Acquisition: The heat released or absorbed during the binding event after each injection is measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of KD-8 to KRAS G12D. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cell Viability Assay
Cell viability assays are used to determine the effect of a compound on cell proliferation.
General Protocol:
-
Cell Seeding: KRAS G12D-mutated cancer cell lines (e.g., Panc1, SW1990, CT26) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of KD-8. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using a dose-response curve fitting model.
KRAS-GTP Pulldown Assay
This assay is used to measure the amount of active, GTP-bound KRAS in cells.
General Protocol:
-
Cell Lysis: KRAS G12D-mutated cells, treated with KD-8 or a vehicle control, are lysed in a buffer that preserves the GTP-bound state of KRAS.
-
Incubation with RAF-RBD: The cell lysates are incubated with a purified protein fragment corresponding to the RAS-binding domain (RBD) of the RAF kinase, which is conjugated to agarose beads. The RAF-RBD specifically binds to the active, GTP-bound form of RAS.
-
Pulldown: The beads are pelleted by centrifugation, and the supernatant containing unbound proteins is removed. The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and then separated by SDS-PAGE. The amount of pulled-down KRAS-GTP is detected by Western blotting using an anti-KRAS antibody.
Western Blotting for Phosphorylated Raf and Erk
Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) forms of downstream effectors of KRAS signaling.
General Protocol:
-
Protein Extraction: Cells treated with KD-8 or a vehicle control are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Raf (p-Raf) and phosphorylated Erk (p-Erk). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to p-Raf and p-Erk is quantified and normalized to the loading control.
Visualizations
The following diagrams illustrate the KRAS signaling pathway and a generalized workflow for assessing the binding affinity and cellular effects of an inhibitor like KD-8.
Caption: KRAS G12D Signaling Pathway and Inhibition by KD-8.
References
A Technical Guide to the Non-Covalent Binding of Inhibitor 14 to KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the non-covalent binding of inhibitor 14 (also known as ERAS-5024 and KD-8) to the KRAS G12D mutant, a critical target in cancer therapy. This document outlines the quantitative binding characteristics, detailed experimental protocols for its characterization, and the signaling pathways involved.
Quantitative Data Summary
Inhibitor 14 has been characterized through various biochemical and cellular assays to determine its potency and selectivity for KRAS G12D. The following table summarizes the key quantitative data from these studies.
| Parameter | Value | Assay Method | Cell Line (if applicable) | Reference |
| Binding Affinity (KD) | 33 nM | Isothermal Titration Calorimetry (ITC) | N/A | [1] |
| RAS-RAF Binding IC50 | 0.86 nM | RAS-RAF Binding (RRB) Assay | N/A | |
| pERK IC50 | 2.1 nM | pERK Inhibition Assay | AsPC-1 | [2][3] |
| Antiproliferative IC50 | 2.1 µM | Cell Viability Assay | Panc1, SW1990, CT26 | [4] |
| Antiproliferative IC50 | 3.5 nM | 3D CellTiter-Glo Assay | AsPC-1 | [2] |
| Thermal Shift (Tm) | 20.8 °C | Differential Scanning Fluorimetry (DSF) | N/A | [3] |
Signaling Pathway and Mechanism of Action
The KRAS protein is a central node in crucial signaling pathways that regulate cell growth, proliferation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling. Inhibitor 14 is a non-covalent, allosteric inhibitor that binds to the switch II pocket of both GDP-bound (inactive) and GTP-bound (active) KRAS G12D.[3][5] This binding event prevents the interaction of KRAS G12D with its downstream effectors, most notably RAF kinase, thereby inhibiting the activation of the MAPK/ERK pathway. The crystal structure of inhibitor 14 in complex with KRAS G12D has been resolved, providing detailed insights into its binding mode (PDB ID: 8TXH).[3]
Experimental Protocols
The characterization of inhibitor 14 involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD).[1]
Materials:
-
Purified KRAS G12D protein
-
Inhibitor 14 (KD-8)
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4)
Procedure:
-
Prepare a solution of KRAS G12D protein (e.g., 10-20 µM) in the ITC buffer.
-
Prepare a solution of inhibitor 14 (e.g., 100-200 µM) in the same ITC buffer.
-
Degas both solutions to prevent air bubbles.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing between injections).
-
Initiate the titration, injecting small aliquots of the inhibitor into the protein solution.
-
Analyze the resulting thermogram to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
RAS-RAF Binding (RRB) Assay
This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12D and the RAS-binding domain (RBD) of RAF. A common format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2]
Materials:
-
GST-tagged KRAS G12D protein loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP)
-
His-tagged RAF1-RBD
-
Europium-labeled anti-GST antibody (donor)
-
Allophycocyanin (APC)-labeled anti-His antibody (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
Inhibitor 14
-
384-well microplates
Procedure:
-
Prepare serial dilutions of inhibitor 14 in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a solution containing GST-KRAS G12D-GMPPNP and His-RAF1-RBD to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a solution containing the Europium-labeled anti-GST and APC-labeled anti-His antibodies.
-
Incubate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 of the inhibitor.
pERK Inhibition Western Blot Assay
This cell-based assay assesses the inhibitor's ability to block downstream signaling by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1, HPAF-II)
-
Cell culture medium and supplements
-
Inhibitor 14
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p-ERK (e.g., Cell Signaling Technology, #4370) and anti-total-ERK.[6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of inhibitor 14 for a specified time (e.g., 24 hours).[6]
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
Quantify the band intensities to determine the IC50 for pERK inhibition.
3D CellTiter-Glo® Cell Viability Assay
This assay measures cell proliferation in a 3D culture model, which can be more representative of in vivo tumors.[7]
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1)
-
3D cell culture plates and matrix
-
CellTiter-Glo® 3D Reagent
-
Inhibitor 14
-
Luminometer
Procedure:
-
Prepare 3D cell cultures according to the manufacturer's protocol.
-
Treat the 3D cultures with a serial dilution of inhibitor 14.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix vigorously for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Experimental Workflow
The discovery and characterization of a non-covalent KRAS G12D inhibitor like inhibitor 14 typically follows a structured workflow, from initial screening to in vivo validation.
References
- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERAS-5024 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 3. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
The Effect of KRAS G12D Inhibitor 14 on GTP-Bound KRAS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KRAS G12D inhibitor 14, also known as compound KD-8, and its targeted effect on the constitutively active, GTP-bound form of the KRAS G12D mutant protein. This document outlines the inhibitor's mechanism of action, summarizes key quantitative efficacy data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Challenge of KRAS G12D
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in signal transduction pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[2][3] The G12D mutation, a glycine-to-aspartate substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein. This impairment prevents the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP), locking the protein in a perpetually active, GTP-bound state and leading to uncontrolled downstream signaling and tumorigenesis.[2]
This compound (KD-8) is a novel thieno[2,3-d]pyrimidine-based small molecule developed to specifically target this aberrant protein.[1][2][4] This guide details its effects on KRAS G12D, particularly its ability to reduce the levels of active KRAS-GTP.
Mechanism of Action of this compound (KD-8)
This compound acts as a potent and selective inhibitor of the KRAS G12D mutant protein. Its primary mechanism involves binding to the KRAS G12D protein, which leads to a reduction in the level of its active, GTP-bound conformation.[2] By decreasing the amount of KRAS-GTP, the inhibitor effectively attenuates the downstream signaling cascade, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[2] This targeted intervention leads to the induction of apoptosis in cancer cells harboring the KRAS G12D mutation.[2]
Quantitative Data Summary
The efficacy of this compound (KD-8) has been quantified through various in vitro and in vivo assays. The data presented below is derived from the primary study by Li et al. (2022).[2]
| Parameter | Method | Value | Target/Cell Line(s) |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 33 nM | KRAS G12D Protein |
| Antiproliferative Activity (IC50) | Cell Viability Assay | 2.1 µM (average) | Panc1, SW1990, CT26 (KRAS G12D-mutated cancer cells) |
| In Vivo Efficacy (TGI) | CT26 Syngeneic Tumor Model | 42% (at 40 mg/kg, i.p.)53% (at 60 mg/kg, i.p.) | BALB/c mice with CT26 tumors |
TGI: Tumor Growth Inhibition; i.p.: Intraperitoneal
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the inhibitor's function and evaluation.
Caption: KRAS signaling pathway and the inhibitory action of Inhibitor 14.
Caption: Experimental workflow for a KRAS-GTP pulldown assay.
Key Experimental Protocols
The following protocols are representative methodologies for assessing the efficacy of KRAS G12D inhibitors.
KRAS-GTP Pulldown Assay
This assay is designed to specifically isolate and quantify the active, GTP-bound form of KRAS from cell lysates.
Objective: To determine the effect of this compound on the levels of active KRAS-GTP in KRAS G12D-mutated cancer cells.
Materials:
-
KRAS G12D-mutated cell lines (e.g., CT26, SW1990).
-
This compound (KD-8) and vehicle control (DMSO).
-
Ras Assay Reagent (e.g., Raf-1 Ras Binding Domain (RBD) fused to agarose beads).
-
Mg2+ Lysis/Wash Buffer (MLB): 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol. Add protease and phosphatase inhibitors immediately before use.
-
NuPAGE LDS Sample Buffer and Reducing Agent.
-
Anti-KRAS primary antibody.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed KRAS G12D-mutated cells and grow to 50-70% confluency. Treat cells with the desired concentrations of this compound or vehicle for the specified duration.[5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding ice-cold 1X MLB.[5] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Pulldown of KRAS-GTP: Transfer the supernatant to a new tube. Add Raf-1 RBD agarose beads to the lysate.[5]
-
Incubation: Incubate the mixture for 30-60 minutes at 4°C on a rotating wheel to allow the RBD to bind to KRAS-GTP.[5][6]
-
Washing: Pellet the beads by centrifugation and wash three times with 1X MLB to remove unbound proteins.[5]
-
Elution: After the final wash, remove all supernatant. Add NuPAGE sample buffer and reducing agent to the bead pellet and boil at 95-100°C for 5 minutes to elute the bound proteins.[5]
-
Western Blot Analysis: Centrifuge the samples to pellet the beads and load the supernatant (eluted proteins) onto an SDS-PAGE gel. Perform Western blotting using a primary antibody specific for KRAS to detect the amount of pulled-down KRAS-GTP.[5] Also, analyze a small fraction of the total cell lysate to determine total KRAS levels as a loading control.
Western Blotting for Downstream Signaling (p-Raf / p-ERK)
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway, downstream of KRAS.
Objective: To measure the effect of this compound on the phosphorylation of Raf and ERK.
Materials:
-
Cell lysates prepared as described in section 5.1.
-
RIPA buffer or similar lysis buffer.
-
Primary antibodies: anti-phospho-Raf (Ser259), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
PVDF membrane.
-
TBS-T buffer (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and control cells. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8][9]
-
Washing: Wash the membrane three times with TBS-T for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washing steps, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Re-probing (for Total Protein): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK).
In Vivo Tumor Xenograft Model
This protocol describes a syngeneic mouse model to evaluate the anti-tumor efficacy of the inhibitor in a living organism with an intact immune system.
Objective: To determine the in vivo anti-tumor activity of this compound.
Materials:
-
CT26 murine colon carcinoma cell line (harboring KRAS G12D mutation).[10]
-
Female BALB/c mice (6-8 weeks old).[10]
-
This compound (KD-8) formulated for intraperitoneal (i.p.) injection.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation and Implantation: Culture CT26 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS. Subcutaneously inject the CT26 cells (e.g., 1 x 106 cells) into the rear flank of BALB/c mice.[10]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., ~100-120 mm3), randomly assign the mice into treatment and control groups (e.g., n=6-10 per group).[10][11]
-
Treatment Administration: Administer this compound (e.g., 40 mg/kg and 60 mg/kg) and the vehicle control via intraperitoneal injection according to the planned schedule (e.g., once daily).
-
Monitoring: Measure tumor volumes with calipers two to three times per week. The formula (Volume = 0.5 x Length x Width2) is commonly used. Monitor the body weight of the mice as an indicator of general toxicity.[12]
-
Endpoint: Continue the study for a defined period (e.g., 18-21 days) or until tumors in the control group reach a specified maximum size.[3][10] At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Conclusion
This compound (KD-8) demonstrates significant potential as a targeted therapeutic agent for cancers driven by the KRAS G12D mutation.[2] Its ability to selectively bind to the mutant protein and reduce the levels of active KRAS-GTP provides a direct mechanism to shut down the aberrant signaling that fuels cancer cell proliferation. The quantitative data from in vitro and in vivo studies underscore its potency and efficacy.[2] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and other promising KRAS G12D inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo imaging of CT26 mouse tumours by using cmHsp70.1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 7. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 12. researchgate.net [researchgate.net]
Downstream Signaling Effects of KRAS G12D Inhibitor 14 on the Raf/Erk Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the downstream signaling effects of the novel KRAS G12D inhibitor 14, also known as KD-8, with a specific focus on its impact on the Raf/Erk signal transduction pathway. The information presented is synthesized from available scientific literature and is intended to inform researchers and professionals in the field of oncology drug development.
Introduction to KRAS G12D and the Raf/Erk Pathway
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation, where glycine at position 12 is replaced by aspartic acid, is particularly prevalent in pancreatic, colorectal, and lung cancers, leading to a constitutively active KRAS protein.[2] This perpetual activation results in the uncontrolled stimulation of downstream effector pathways, most notably the Raf/MEK/ERK (MAPK) cascade, which plays a central role in cell proliferation, differentiation, and survival.[1][3]
This compound (KD-8) is a thieno[2,3-d]pyrimidine-based small molecule developed as a potent and selective inhibitor of the KRAS G12D mutant protein.[1][4] This guide delves into the molecular consequences of treating KRAS G12D-mutated cancer cells with this inhibitor, focusing on the modulation of the Raf/Erk pathway.
Mechanism of Action and In Vitro Efficacy
This compound demonstrates a high binding affinity for the KRAS G12D protein, with a dissociation constant (KD) of 33 nM.[1][5] Its mechanism of action involves the direct inhibition of the active, GTP-bound form of KRAS G12D, thereby preventing the recruitment and activation of its downstream effectors.[1][5]
Data Presentation: In Vitro Activity
The inhibitory effects of this compound have been quantified across various KRAS G12D-mutated cancer cell lines. The key quantitative data are summarized in the tables below.
| Cell Line | KRAS Mutation | Average IC50 (μM) | Reference |
| Panc-1 | G12D | 2.1 | [1] |
| SW1990 | G12D | 2.1 | [1] |
| CT26 | G12D | 2.1 | [1] |
| Table 1: Antiproliferative Activity of this compound in KRAS G12D-Mutated Cancer Cell Lines. |
| Cell Line | KRAS Mutation Status | Effect on KRAS-GTP Levels | Reference |
| CT26 | G12D | Decreased | [1] |
| SW1990 | G12D | Decreased | [1] |
| HCT116 | G13D | No effect | [1] |
| Table 2: Effect of this compound on Active KRAS-GTP Levels. |
Downstream Signaling Effects on the Raf/Erk Pathway
A primary consequence of inhibiting the active KRAS G12D protein is the suppression of its downstream signaling cascades. Studies have shown that this compound effectively down-regulates the phosphorylation of key proteins in the Raf/Erk pathway.[1][5]
Data Presentation: Impact on Raf/Erk Phosphorylation
| Cell Line | KRAS Mutation Status | Effect on Phosphorylated Raf (p-Raf) | Effect on Phosphorylated Erk (p-Erk) | Reference |
| CT26 | G12D | Down-regulated | Down-regulated | [1][5] |
| SW1990 | G12D | Down-regulated | Down-regulated | [1][5] |
| HeLa | Wild-Type (WT) | No effect | No effect | [1][5] |
| Table 3: Downstream Signaling Effects of this compound on the Raf/Erk Pathway. |
In Vivo Antitumor Efficacy
The in vitro effects of this compound translate to significant antitumor activity in preclinical in vivo models.
Data Presentation: In Vivo Antitumor Activity
| Animal Model | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Apparent Toxicity | Reference |
| Not Specified | CT26 Xenograft | 40 mg/kg | 42% | Not Observed | [1][5] |
| Not Specified | CT26 Xenograft | 60 mg/kg | 53% | Not Observed | [1][5] |
| Table 4: In Vivo Efficacy of this compound in a CT26 Tumor Model. |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound. Please note: The full experimental details from the primary publication by Li et al. (2022) were not accessible; therefore, these protocols are based on standard laboratory practices for such assays.
Cell Culture and Proliferation Assay
-
Cell Lines: Panc-1, SW1990, and CT26 (KRAS G12D mutant); HCT116 (KRAS G13D mutant); HeLa (KRAS wild-type).
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay (MTS/MTT):
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of this compound or vehicle control (DMSO).
-
After 72 hours of incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Plates are incubated for 2-4 hours at 37°C.
-
The absorbance is measured at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
The IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis
-
Cell Lysis:
-
KRAS G12D mutant cells (CT26, SW1990) and wild-type cells (HeLa) are treated with this compound at specified concentrations for a designated time (e.g., 24 hours).
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are centrifuged, and the supernatant containing the protein is collected.
-
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-Raf, total Raf, p-Erk, total Erk, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Implantation:
-
CT26 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the flank of each mouse.[6]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored for signs of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated.
-
Visualizations
Signaling Pathway Diagram
Caption: KRAS/Raf/Erk signaling pathway and the inhibitory action of compound 14.
Experimental Workflow Diagram
Caption: Workflow for evaluating the effects of this compound.
Conclusion
This compound (KD-8) is a potent and selective inhibitor of the oncogenic KRAS G12D mutant protein. The available data strongly indicate that this compound effectively suppresses the downstream Raf/Erk signaling pathway in KRAS G12D-mutated cancer cells, leading to reduced cell proliferation in vitro and significant tumor growth inhibition in vivo. These findings underscore the therapeutic potential of directly targeting KRAS G12D and provide a strong rationale for the continued development of this class of inhibitors for the treatment of KRAS G12D-driven cancers. Further research is warranted to fully elucidate the complete pharmacological profile and clinical potential of this compound.
References
- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
Unraveling the Specificity of Inhibitor 14 for KRAS G12D: A Structural and Mechanistic Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the structural basis for the selectivity of inhibitor 14 (also known as ERAS-5024) for the KRAS G12D mutant, a critical target in oncology, particularly in pancreatic ductal adenocarcinoma (PDAC). Through a synthesis of crystallographic data, biochemical assays, and cellular studies, this document offers a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of targeted cancer therapies.
Executive Summary
The KRAS oncogene, particularly with the G12D mutation, has long been considered a challenging therapeutic target. The development of selective inhibitors marks a significant advancement in the field. Inhibitor 14 has emerged as a potent and highly selective inhibitor of KRAS G12D. This selectivity is primarily achieved through specific interactions with the mutant aspartate residue at position 12 and the surrounding microenvironment within the switch-II pocket. This guide will dissect the molecular interactions underpinning this selectivity, present key quantitative data on its potency and binding affinity, and detail the experimental methodologies used for its characterization.
The Structural Basis of KRAS G12D Inhibition by Inhibitor 14
The high-resolution crystal structure of KRAS G12D in complex with inhibitor 14 (PDB ID: 8TXH) reveals the precise binding mode and the key interactions that confer its selectivity.[1] Inhibitor 14 binds in the switch-II pocket, a region critical for KRAS signaling.
The core of its selectivity lies in the interaction between the bridged amine of the inhibitor's quinazoline scaffold and the side-chain carboxylate of the mutant Asp12 residue.[1] This interaction is complemented by another hydrogen bond from the same amine group to the backbone carbonyl of Gly60, effectively anchoring the inhibitor in a conformation that is highly specific to the G12D mutant.[1]
In addition to these key selectivity-determining interactions, the cyano-substituted aminobenzothiophene A ring of inhibitor 14 forms extensive hydrogen bond interactions within the switch-II pocket, contributing to its high potency.[1] The trifluoromethyl (CF3) group at the C6 position of the quinazoline core further optimizes interactions within the binding pocket, leading to a significant increase in thermal stability and cellular potency compared to its predecessors.[1]
Quantitative Analysis of Inhibitor 14 Potency and Selectivity
The potency and selectivity of inhibitor 14 have been quantified through a series of biochemical and cellular assays. The following tables summarize the key data points, comparing inhibitor 14 to its analogs where data is available.
| Compound | G12D Tm (°C) | G12D RRB Assay IC50 (nM) | pERK IC50 in AsPC-1 cells (nM) |
| Compound 8 | 14.7 | - | ~150 |
| Compound 9 | 20.2 | 0.98 | 4.3 |
| Inhibitor 14 (ERAS-5024) | 20.8 | - | 2.1 |
Table 1: Comparison of thermal stability and cellular potency of quinazoline series inhibitors. Data sourced from[1].
| Assay | Parameter | Value | Cell Line(s) |
| pERK Inhibition | IC50 | 2.1 nM | AsPC-1 (KRAS G12D) |
| Cell Proliferation (3D Cell-Titer Glo) | IC50 | single-digit nM | AsPC-1 (KRAS G12D) |
| Binding Affinity | KD | 33 nM | - |
| Antiproliferative Activity | IC50 | 2.1 µM | Panc1, SW1990, CT26 (KRAS G12D) |
Table 2: Summary of the biological activity of Inhibitor 14. Data sourced from[1][2].
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize inhibitor 14, the following diagrams are provided.
Caption: KRAS signaling pathway and the inhibitory action of Inhibitor 14.
Caption: A generalized workflow for the discovery and characterization of Inhibitor 14.
Detailed Experimental Protocols
A comprehensive understanding of the data presented requires a detailed look at the methodologies employed. Below are the protocols for the key experiments cited in the characterization of inhibitor 14.
Protein Expression and Purification for Crystallography
KRAS G12D protein for crystallographic studies is typically expressed in E. coli. The expression construct often includes an N-terminal His-tag to facilitate purification. Cells are grown to a suitable optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG). After cell lysis, the protein is purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography to ensure a homogenous sample. The protein is then concentrated and stored in a buffer suitable for crystallization.
X-ray Crystallography
For co-crystallization, the purified KRAS G12D protein is incubated with a molar excess of inhibitor 14 and a non-hydrolyzable GTP analog or GDP. Crystals are grown using vapor diffusion methods, with the specific conditions of the precipitant solution being optimized. Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source. The structure is then solved by molecular replacement using a known KRAS structure as a search model, and the model is refined to yield the final structure.[1][3]
Thermal Shift Assay (TSA)
The thermal shift assay is used to assess the binding of an inhibitor to the target protein by measuring changes in the protein's thermal stability. The assay is performed in a real-time PCR instrument. The protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The inhibitor is added to the protein-dye mixture. The temperature is gradually increased, and the fluorescence is monitored. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of the inhibitor indicates binding and stabilization of the protein.
pERK Inhibition Assay
The inhibition of the KRAS signaling pathway is often assessed by measuring the phosphorylation of downstream effectors like ERK. Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1) are seeded in multi-well plates.[1] The cells are then treated with varying concentrations of the inhibitor. After a set incubation period, the cells are lysed, and the protein concentration is determined. The levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as ELISA or Western blotting. The IC50 value is calculated by plotting the percentage of pERK inhibition against the inhibitor concentration.
Cell Proliferation Assay (e.g., Cell-Titer Glo)
The effect of the inhibitor on cell viability and proliferation is measured using assays like the Cell-Titer Glo® 3D Cell Viability Assay.[1] Cells are seeded in a 3D culture format to better mimic the tumor microenvironment. They are then treated with a range of inhibitor concentrations. After a prolonged incubation period (e.g., several days), the Cell-Titer Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. The IC50 value is determined by plotting cell viability against inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS). A solution of the inhibitor is titrated into a solution containing the KRAS G12D protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction. This method provides a direct measurement of the binding affinity in solution.[4]
Conclusion
Inhibitor 14 (ERAS-5024) represents a significant achievement in the development of selective KRAS G12D inhibitors. Its design, guided by structural insights, has resulted in a molecule that potently and selectively targets this oncogenic driver. The key to its selectivity is the specific hydrogen bonding network it forms with the mutant Asp12 and Gly60 residues. The comprehensive characterization of inhibitor 14, through a suite of biochemical and cellular assays, provides a robust dataset for its further development and serves as a blueprint for future drug discovery efforts targeting other challenging KRAS mutants.
References
Thieno[2,3-d]pyrimidine KRAS Inhibitors: An In-depth Technical Guide to Early Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data on thieno[2,3-d]pyrimidine-based inhibitors of KRAS, a critical oncogene in many human cancers. The focus is on the discovery and characterization of potent and selective inhibitors of the KRAS G12D mutation, a prevalent driver of tumor growth. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area of targeted cancer therapy.
Introduction to Thieno[2,3-d]pyrimidine KRAS Inhibitors
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets.[2]
Recent advances have led to the development of inhibitors targeting specific KRAS mutations, most notably KRAS G12C. However, the KRAS G12D mutation, which is highly prevalent in pancreatic ductal adenocarcinoma, has remained a significant challenge.[1] The thieno[2,3-d]pyrimidine scaffold has emerged as a promising starting point for the development of novel KRAS inhibitors.[3] This guide focuses on the preclinical data of a series of thieno[2,3-d]pyrimidine analogs, particularly the lead compound KD-8, which has demonstrated potent and selective inhibition of KRAS G12D.[3][4]
Quantitative Data Presentation
The following tables summarize the key quantitative data from early preclinical studies of thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors.
Table 1: In Vitro Antiproliferative Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound | Panc1 (KRAS G12D) IC50 (μM) | SW1990 (KRAS G12D) IC50 (μM) | CT26 (KRAS G12D) IC50 (μM) | Average IC50 (μM) |
| KD-8 | 2.1 | 2.1 | 2.1 | 2.1 [3][4] |
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Table 2: Biochemical Binding Affinity and In Vivo Efficacy of KD-8
| Parameter | Value |
| Binding Affinity (KD) to KRAS G12D Protein | 33 nM[4][5] |
| In Vivo Antitumor Efficacy (CT26 Tumor Model) | |
| 40 mg/kg dose | 42% Tumor Growth Inhibition (TGI)[4][5] |
| 60 mg/kg dose | 53% Tumor Growth Inhibition (TGI)[4][5] |
KD (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. TGI (Tumor Growth Inhibition) indicates the percentage reduction in tumor volume in treated animals compared to a control group.
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of thieno[2,3-d]pyrimidine KRAS inhibitors.
Antiproliferative Assay
The antiproliferative activity of the thieno[2,3-d]pyrimidine compounds was evaluated using a cell viability assay.
-
Cell Lines: Panc1, SW1990, and CT26 (all harboring the KRAS G12D mutation), and HCT116 (KRAS G13D) and HeLa (KRAS wild-type) as control cell lines.[4]
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified duration (typically 72 hours).
-
Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent like CellTiter-Glo.
-
The absorbance or luminescence was measured using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve using graphing software.
Isothermal Titration Calorimetry (ITC)
The binding affinity of the lead compound KD-8 to the KRAS G12D protein was determined by isothermal titration calorimetry.
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6]
-
Procedure:
-
The KRAS G12D protein solution was placed in the sample cell of the calorimeter.
-
The inhibitor compound (KD-8) solution was loaded into the injection syringe.[6]
-
A series of small injections of the inhibitor solution were titrated into the protein solution.
-
The heat change associated with each injection was measured.
-
-
Data Analysis: The resulting data were fitted to a binding model to determine the thermodynamic parameters of the interaction, including the KD.
In Vivo Tumor Growth Inhibition Study
The antitumor efficacy of KD-8 was evaluated in a syngeneic mouse tumor model.
-
Animal Model: BALB/c mice bearing subcutaneously implanted CT26 colon carcinoma cells (KRAS G12D).[4][7]
-
Procedure:
-
CT26 cells were injected subcutaneously into the flank of the mice.
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
KD-8 was administered to the treatment groups at specified doses (e.g., 40 mg/kg and 60 mg/kg), typically via intraperitoneal injection, on a defined schedule.[4] The control group received a vehicle solution.
-
Tumor volumes were measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Western Blot Analysis of Downstream Signaling
The effect of KD-8 on the KRAS signaling pathway was assessed by Western blotting.
-
Procedure:
-
KRAS G12D mutated cancer cell lines (CT26 and SW1990) were treated with KD-8.[4]
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies specific for the phosphorylated (active) forms of downstream effector proteins, such as Raf and Erk.[4]
-
Following incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
-
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins was quantified to determine the effect of the inhibitor on downstream signaling.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the KRAS signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The KRAS-RAF-MEK-ERK signaling pathway and the point of intervention for thieno[2,3-d]pyrimidine inhibitors.
Caption: A generalized experimental workflow for the preclinical characterization of thieno[2,3-d]pyrimidine KRAS inhibitors.
Conclusion
The early preclinical data on thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors, particularly the lead compound KD-8, are highly encouraging. This class of compounds has demonstrated potent and selective inhibition of KRAS G12D in cellular assays, significant binding affinity to the target protein, and promising antitumor efficacy in a preclinical in vivo model.[4][5] The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for researchers and drug development professionals to build upon these findings. Further optimization of the thieno[2,3-d]pyrimidine scaffold and continued preclinical evaluation are warranted to advance these promising KRAS G12D inhibitors toward clinical development.
References
- 1. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KD-8 | KRAS G12D inhibitor | 2765254-39-3 | InvivoChem [invivochem.com]
- 5. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. meliordiscovery.com [meliordiscovery.com]
Molecular Docking Studies of KRAS G12D Inhibitor 14: A Technical Guide
Abstract: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a critical and notoriously challenging target in oncology. This mutation locks KRAS in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival through downstream signaling pathways. KRAS G12D inhibitor 14 has emerged as a potent and selective inhibitor, demonstrating significant potential in preclinical models. This technical guide provides an in-depth overview of the molecular docking principles applied to understand the interaction between inhibitor 14 and the KRAS G12D protein. It includes a detailed examination of the relevant signaling pathways, a summary of binding affinity data, and a comprehensive, generalized protocol for performing such computational studies, aimed at researchers, scientists, and drug development professionals.
Introduction to KRAS G12D as a Therapeutic Target
The KRAS gene encodes a GTPase that acts as a molecular switch in signal transduction cascades, controlling critical cellular processes like growth, division, and survival.[1][2] Mutations in KRAS are among the most common drivers of human cancers, including a high percentage of pancreatic, colorectal, and lung cancers.[1] The G12D mutation is one of the most prevalent and is associated with an aggressive phenotype.[2][3] This mutation impairs the protein's ability to hydrolyze GTP, leading to its persistent activation and continuous downstream signaling.[4][5]
For decades, KRAS was considered "undruggable" due to its smooth surface, which lacks deep, well-defined pockets for small molecules to bind, and its high affinity for GTP.[6] However, recent breakthroughs have led to the development of inhibitors that can target specific KRAS mutants. This compound (also referred to as compound KD-8) is a potent, selective, non-covalent inhibitor that has shown promise in targeting this specific mutation.[7][8] Molecular docking is a crucial computational tool that simulates the interaction between a ligand (inhibitor) and a protein (KRAS G12D) at the atomic level, providing invaluable insights into the binding mechanism and guiding further drug development.
The KRAS G12D Signaling Pathway
Under normal physiological conditions, KRAS cycles between an inactive, GDP-bound state and an active, GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to inactivate the protein.[2][9]
The G12D mutation renders KRAS insensitive to inactivation by GAPs, causing it to accumulate in the active, GTP-bound form.[4] This constitutively active state leads to the persistent stimulation of multiple downstream effector pathways, most notably:
-
RAF/MEK/ERK (MAPK) Pathway: This is a primary signaling cascade that regulates cell proliferation and differentiation.[2][9]
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[9][10]
By perpetually activating these pathways, the KRAS G12D mutation drives the hallmark behaviors of cancer cells. Inhibitors like inhibitor 14 aim to block these interactions and halt the oncogenic signaling.
Molecular Docking Analysis of Inhibitor 14
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.
Data Presentation
Quantitative data from experimental assays provide a benchmark for the success of molecular docking predictions. For this compound, key reported values validate its high-affinity binding and cellular activity.
| Metric | Value | Description | Reference |
| Binding Affinity (KD) | 33 nM | The equilibrium dissociation constant, measuring the binding affinity of the inhibitor to the KRAS G12D protein. A lower value indicates a stronger interaction. | [7][8][12] |
| Cellular Activity (IC50) | 2.1 µM | The half-maximal inhibitory concentration against KRAS G12D-mutated cancer cell lines (Panc1, SW1990, CT26), indicating its effectiveness in a cellular context. | [7][8] |
| Binding Energy (ΔG) | Not Reported | This value, typically in kcal/mol, is a direct output of docking simulations. Lower (more negative) values suggest more favorable binding. While not published for inhibitor 14, similar inhibitors show values in the range of -8 to -10 kcal/mol.[13] | N/A |
Experimental Protocols
A generalized yet detailed protocol for performing molecular docking studies is essential for reproducibility and accuracy. The following workflow outlines the key steps, which are applicable to studying inhibitors like inhibitor 14 with the KRAS G12D protein.
Detailed Methodologies
1. Software and Tools:
-
Molecular Visualization and Preparation: UCSF Chimera[14], PyMOL, BIOVIA Discovery Studio, AutoDock Tools.[11][15]
-
Ligand Structure Databases: PubChem, ZINC.[16]
-
Protein Structure Database: RCSB Protein Data Bank (PDB).
2. Target Protein Preparation:
-
Structure Retrieval: Download the 3D crystal structure of KRAS G12D from the PDB. If a co-crystallized structure with a ligand is available, it can help define the binding site.
-
Cleaning the Structure: Remove all non-essential molecules, including water (unless specific water molecules are known to be critical for binding), co-solvents, and any existing ligands.[11][14]
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges using a force field like Kollman charges.[15][17]
-
File Format Conversion: Save the prepared protein structure in the required format for the docking software, such as PDBQT for AutoDock Vina.[15]
3. Ligand Preparation:
-
Structure Generation: Obtain the 2D structure of inhibitor 14 and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation.
-
Torsion and Charge: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking. Assign Gasteiger charges.
-
File Format Conversion: Save the prepared ligand in the PDBQT format.
4. Docking Simulation (using AutoDock Vina as an example):
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding pocket of the protein. The center and dimensions of the box must be specified.[11] The Switch II pocket is a common target for non-covalent KRAS inhibitors.[18]
-
Configuration: Create a configuration file specifying the paths to the prepared protein and ligand, the coordinates of the grid box, and parameters like exhaustiveness (which controls the thoroughness of the search).
-
Execution: Run the docking simulation from the command line.[11] The software will systematically explore different poses of the ligand within the grid box and score them.
5. Analysis of Results:
-
Binding Affinity: The primary output is a ranked list of binding poses with their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.[11]
-
Pose Visualization: Visualize the top-ranked poses in complex with the protein using software like PyMOL or Chimera.
-
Interaction Analysis: Analyze the non-covalent interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. Identifying interactions with key residues (e.g., in the Switch II pocket) can explain the inhibitor's potency and selectivity.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, providing critical insights that accelerate the development of targeted therapies. For challenging targets like KRAS G12D, these computational techniques allow for the rapid evaluation of potential inhibitors and offer a detailed atomic-level understanding of their binding mechanisms. The study of this compound, supported by the methodologies outlined in this guide, exemplifies how in silico approaches can illuminate the path toward potent and selective cancer therapeutics. By combining robust computational protocols with experimental validation, researchers can continue to make progress against one of the most formidable oncogenes.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. jetir.org [jetir.org]
- 3. In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. glpbio.com [glpbio.com]
- 13. Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Docking - An easy protocol [protocols.io]
- 18. Selective KRAS(G12D)-Binding Monobodies for the Treatment of Cancer - NYU TOV Licensing [license.tov.med.nyu.edu]
Methodological & Application
Application Notes and Protocols for KRAS G12D Inhibitor 14 (KD-8) in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12D mutation is one of the most common alterations, leading to constitutive activation of KRAS and downstream signaling pathways that promote tumor growth and survival. KRAS G12D inhibitor 14, also known as KD-8, is a potent and selective inhibitor of the KRAS G12D mutant protein.[1][2][3] It has demonstrated antiproliferative activity in cancer cell lines harboring the KRAS G12D mutation by decreasing the levels of active KRAS-GTP, inducing apoptosis, and downregulating downstream effectors like phosphorylated Raf and Erk.[1][2][4] These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Lines | Reference |
| IC50 | 2.1 µM | Panc1, SW1990, CT26 | [1][2][4] |
| Binding Affinity (Kd) | 33 nM | KRAS G12D protein | [1][4] |
Table 1: In Vitro Efficacy of this compound.
Signaling Pathway
KRAS, upon activation by upstream signals, cycles from an inactive GDP-bound state to an active GTP-bound state. This activation triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state. This compound binds to the mutant protein, inhibiting its function and suppressing downstream signaling.
Caption: KRAS G12D signaling pathway and the inhibitory action of inhibitor 14.
Experimental Protocols
Cell Culture
The following protocols are for the culture of human pancreatic adenocarcinoma (Panc1, SW1990) and murine colon carcinoma (CT26) cell lines, which harbor the KRAS G12D mutation.
a. Panc1 Cell Culture [5][6][7][8][9]
-
Growth Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:4 to 1:8.
-
b. SW1990 Cell Culture [10][11][12][13]
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing:
-
Follow the same general procedure as for Panc1 cells.
-
SW1990 cells may require a slightly longer incubation with trypsin for complete detachment.
-
c. CT26 Cell Culture [14][15][16][17][18]
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing:
-
Follow the same general procedure as for Panc1 and SW1990 cells.
-
Split confluent cultures at a ratio of 1:4 to 1:10 every 2-3 days.
-
In Vitro Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro testing of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of KRAS G12D mutant cancer cells.[19][20][21][22][23]
-
Materials:
-
KRAS G12D mutant cell lines (Panc1, SW1990, CT26)
-
96-well plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is to assess the effect of this compound on the downstream MAPK signaling pathway.[24][25][26][27][28]
-
Materials:
-
KRAS G12D mutant cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5 µM, 2 µM, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the reduction in cell viability is due to the induction of apoptosis.[29][30][31][32]
-
Materials:
-
KRAS G12D mutant cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at different concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
KRAS Activation Assay (GTP-KRAS Pulldown)
This protocol is to directly measure the effect of the inhibitor on the levels of active, GTP-bound KRAS.[33][34][35][36][37]
-
Materials:
-
KRAS G12D mutant cell lines
-
This compound
-
KRAS Activation Assay Kit (containing Raf1-RBD agarose beads)
-
Lysis/Wash Buffer
-
GTPγS and GDP for positive and negative controls
-
Anti-KRAS antibody
-
-
Procedure:
-
Seed cells and treat with this compound as described for the Western blot protocol.
-
Lyse the cells with the provided lysis buffer.
-
Incubate a portion of the lysate with GTPγS (non-hydrolyzable GTP analog) as a positive control and another portion with GDP as a negative control.
-
Incubate the cell lysates with Raf1-RBD agarose beads to pull down GTP-bound KRAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blot using an anti-KRAS antibody.
-
A parallel Western blot of total cell lysates should be performed to determine the total KRAS levels.
-
Quantify the amount of GTP-KRAS relative to the total KRAS in each sample.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the original research articles and product datasheets for further details. All work should be performed under appropriate laboratory safety conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KD-8 | KRAS G12D inhibitor | 2765254-39-3 | InvivoChem [invivochem.com]
- 3. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 7. 适用于 HT 检测的 PANC-1 细胞系球状体的生成 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. ubigene.us [ubigene.us]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. SW1990 cell line | Ubigene [ubigene.us]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. CT26 Culture and Tumors [bio-protocol.org]
- 16. CT26 Cell Line - Creative Biogene [creative-biogene.com]
- 17. elabscience.com [elabscience.com]
- 18. bcrj.org.br [bcrj.org.br]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. abcepta.com [abcepta.com]
- 28. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 32. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 33. abcam.com [abcam.com]
- 34. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [worldwide.promega.com]
- 35. revvity.com [revvity.com]
- 36. mybiosource.com [mybiosource.com]
- 37. aurorabiolabs.com [aurorabiolabs.com]
Application Notes and Protocols: Utilizing KRAS G12D Inhibitor 14 in SW1990 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KRAS G12D Inhibitor 14, also known as compound KD-8, in preclinical studies involving the SW1990 pancreatic cancer cell line. This cell line harbors a homozygous KRAS G12D mutation, making it a relevant model for investigating targeted therapies against this specific oncogenic driver.[1][2][3][4]
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[5][6] this compound is a potent and specific non-covalent inhibitor of the KRAS G12D mutant protein.[7][8][9] This document outlines the demonstrated effects of this inhibitor on the SW1990 cell line and provides detailed protocols for key experiments to assess its activity.
Data Summary
This compound has been shown to exert significant anti-cancer effects in SW1990 cells through direct inhibition of the mutant KRAS protein, leading to the suppression of downstream signaling pathways, induction of apoptosis, and a reduction in cell viability.[7][8][9]
Table 1: In Vitro Efficacy of this compound in SW1990 Cells
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (KD) | 33 nM | KRAS G12D Protein | [7][8] |
| Anti-proliferative Activity (IC50) | 2.1 µM | SW1990, Panc-1, CT26 | [7][8][9] |
Table 2: Cellular Effects of this compound in SW1990 Cells
| Cellular Process | Observation | Downstream Effectors | Reference |
| KRAS Activation | Decrease in active KRAS-GTP | - | [7][8] |
| Cell Signaling | Down-regulation of phosphorylated Raf and Erk | p-Raf, p-Erk | [7][8][9] |
| Apoptosis | Induction of efficient apoptosis | - | [7][8] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: KRAS G12D signaling pathway and the inhibitory action of Inhibitor 14.
Caption: General experimental workflow for evaluating Inhibitor 14 in SW1990 cells.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on SW1990 cells.
Cell Culture and Maintenance
-
Cell Line: SW1990 (ATCC® CRL-2172™)
-
Growth Medium: Leibovitz's L-15 Medium (ATCC® 30-2008™) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 0% CO2 (as L-15 medium is formulated for use in a free gas exchange with air).
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (CCK-8)
This protocol determines the anti-proliferative effect of the inhibitor.
-
Materials:
-
SW1990 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed SW1990 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of L-15 medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in L-15 medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with 100 µL of fresh medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the inhibitor.
-
Materials:
-
SW1990 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed SW1990 cells in 6-well plates at a density of 2 x 105 cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis for KRAS-GTP and Phosphorylated Downstream Effectors
This protocol assesses the inhibitor's effect on KRAS activity and downstream signaling.
-
Materials:
-
SW1990 cells
-
This compound
-
Active Ras Pulldown and Detection Kit (containing Raf-RBD beads)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-KRAS, anti-phospho-Raf (Ser259), anti-Raf, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed SW1990 cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
For KRAS-GTP Pulldown:
-
Incubate an equal amount of protein lysate with Raf-RBD beads according to the manufacturer's protocol to pull down active GTP-bound KRAS.
-
Wash the beads and elute the bound proteins.
-
Analyze the eluate by western blotting using an anti-KRAS antibody.
-
-
For Total and Phosphorylated Proteins:
-
Resolve equal amounts of total cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated Raf and ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize phosphorylated protein levels to their respective total protein levels.
-
-
Disclaimer: These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. The specific concentrations of this compound and incubation times may need to be optimized for your specific experimental conditions.
References
- 1. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. KRAS G12D mutation eliminates reactive oxygen species through the Nrf2/CSE/H 2S axis and contributes to pancreatic cancer growth : Nrf2/CSE/H 2S axis decreases ROS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing of KRAS G12D Inhibitor 14 for CT26 Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of KRAS G12D inhibitor 14 in a CT26 syngeneic tumor model. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of KRAS G12D targeted therapies.
Introduction
The KRAS G12D mutation is a critical oncogenic driver in a variety of cancers, including colorectal cancer. The CT26 cell line, derived from a murine colon carcinoma, harbors this specific KRAS mutation, making it an invaluable tool for the preclinical assessment of targeted inhibitors. This compound is a small molecule designed to selectively target this mutant protein, thereby inhibiting downstream signaling pathways that promote tumor growth and proliferation. These pathways primarily include the RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades.[1][2] This document outlines the necessary protocols for in vivo studies, from cell culture and tumor implantation to drug formulation and administration, as well as methods for evaluating treatment efficacy.
Data Presentation
The following table summarizes quantitative data from preclinical studies of various KRAS G12D inhibitors to provide a comparative context for experimental design.
| Inhibitor Name | Cell Line (Tumor Model) | Dosing Regimen | Route of Administration | Tumor Growth Inhibition (TGI) / Effect | Reference |
| KRAS G12D inhibitor 20 (Compound 14) | PANC-1 (Xenograft) | 6 mg/kg (6 doses) | Intraperitoneal (i.p.) | 13.1% reduction in tumor volume | [3] |
| MRTX1133 | 6419c5 PDAC (Syngeneic) | 30 mg/kg (b.i.d.) | Intraperitoneal (i.p.) | Significant tumor growth inhibition | [4] |
| MRTX1133 | AsPC-1 PDAC (Xenograft) | 3, 10, 20 mg/kg (b.i.d.) | Not Specified | 61%, 83%, and 94% TGI, respectively | [5] |
| ERAS-5024 | AsPC-1 PDAC (Xenograft) | 3, 10, 20 mg/kg (b.i.d.) | Not Specified | 51%, 77% TGI, and 54% tumor regression, respectively | [5] |
| KS-58 (peptide inhibitor) | CT26 (Syngeneic) | Not Specified | Not Specified | Inhibition of tumor cell proliferation and tumor growth | [6] |
Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways crucial for cell proliferation and survival. Inhibition of KRAS G12D is designed to block these aberrant signals.
Caption: KRAS G12D signaling pathway and the point of inhibition.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: CT26.WT murine colorectal carcinoma cells (ATCC CRL-2638). These cells harbor the KRAS G12D mutation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Use Trypsin-EDTA to detach cells.
Animal Model
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest CT26 cells during their logarithmic growth phase. Wash the cells with sterile Phosphate Buffered Saline (PBS) and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Formulation and Administration of this compound
-
Formulation:
-
Based on available information for similar small molecules, a common vehicle for intraperitoneal injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare the formulation fresh daily. First, dissolve the this compound powder in DMSO. Then, add PEG300 and Tween 80, and vortex to mix. Finally, add saline and mix thoroughly.
-
-
Dosing:
-
A suggested starting dose, based on a similar compound, is 6 mg/kg.[3] Dose-response studies are recommended to determine the optimal dose.
-
Administer the formulation via intraperitoneal (i.p.) injection once daily.
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the body weight of the mice daily as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a predetermined endpoint.
-
Efficacy Evaluation
-
Tumor Growth: Continue to measure tumor volume every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Biomarker Analysis:
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for further analysis.
-
Perform Western blotting to assess the levels of phosphorylated ERK (pERK) as a pharmacodynamic biomarker of KRAS G12D inhibition.[6]
-
Experimental Workflow
The following diagram illustrates the key steps in the in vivo evaluation of this compound.
Caption: In vivo experimental workflow for this compound.
Conclusion
This document provides a foundational guide for the in vivo assessment of this compound in the CT26 tumor model. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is essential for the preclinical development of novel cancer therapeutics. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12D inhibitor 20_TargetMol [targetmol.com]
- 4. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Stock Solutions of KRAS G12D Inhibitor 14
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound and an inactive GDP-bound state to regulate cellular proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[2] This mutation renders the KRAS protein insensitive to inactivation, leading to constitutive activation of downstream pro-growth signaling pathways such as the RAF/MEK/ERK (MAPK) pathway.[1][3]
KRAS G12D inhibitor 14 is a potent and selective small molecule inhibitor that targets the KRAS G12D mutant protein.[4][5] It binds to KRAS G12D with high affinity, decreasing the level of its active, GTP-bound form and subsequently inhibiting downstream signaling, which leads to reduced cancer cell proliferation and induction of apoptosis.[4][5] Accurate preparation of stock solutions is the first critical step for ensuring reproducible and reliable results in in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉F₃N₄OS | [5] |
| Molecular Weight | 420.45 g/mol | [5] |
| CAS Number | 2765254-39-3 | [5] |
| Appearance | Solid powder | |
| Binding Affinity (Kd) | 33 nM | [5] |
| Solubility (in DMSO) | 50 mg/mL (118.92 mM) | [4][5] |
Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [5] |
| 4°C | 2 years | [5] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [4][5][6] |
| -20°C | 1 month | [4][5][6] |
Experimental Protocols
Required Materials and Equipment
-
This compound (powder form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications. Adjust calculations as needed for different desired concentrations.
-
Preparation: Before opening, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom of the vial.[7]
-
Weighing: Carefully weigh the desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.20 mg of the compound (see calculation below). For small quantities, it is often recommended to dissolve the entire contents of the vial to avoid weighing errors.[7]
-
Calculation: Use the following formula to calculate the required volume of DMSO:
Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) * Concentration (mM))] * 1000
Example for 1 mg of inhibitor to make a 10 mM stock: Volume (mL) = [1 mg / (420.45 g/mol * 10 mM)] * 1000 = 0.2378 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial containing the inhibitor.
-
Solubilization: To ensure complete dissolution, vortex the solution thoroughly. If particulates are still visible, brief sonication in a water bath and gentle warming (up to 60°C) can be applied.[5] Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][7] The volume of the aliquots should be based on your typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5][6] Ensure the tubes are tightly sealed.
Stock Solution Dilution Table
The following table provides the required volume of DMSO to prepare common stock concentrations from a given mass of this compound.[4][5][8]
| Desired Concentration | Mass of Inhibitor | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.3784 mL | 11.8920 mL | 23.7840 mL |
| 5 mM | 0.4757 mL | 2.3784 mL | 4.7568 mL |
| 10 mM | 0.2378 mL | 1.1892 mL | 2.3784 mL |
Mandatory Visualizations
KRAS G12D Signaling Pathway
Caption: The KRAS G12D signaling pathway and the inhibitory action of compound 14.
Experimental Workflow for Stock Solution Preparation
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. captivatebio.com [captivatebio.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for KRAS G12D Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KRAS G12D Inhibitor 14, a potent and selective inhibitor of the KRAS G12D mutant protein. The following information includes recommended solvents, preparation of stock solutions, and methodologies for key in vitro and in vivo experiments to assess its biological activity and efficacy.
Product Information and Solubility
This compound is a small molecule that specifically targets the KRAS protein harboring the G12D mutation, a key driver in various cancers. It has a binding affinity (KD) of 33 nM for the KRAS G12D protein.[1] The recommended solvent for preparing stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[1]
Table 1: Solubility and Stock Solution Preparation
| Parameter | Value | Notes |
| Recommended Solvent | DMSO | Use newly opened, anhydrous DMSO for best results.[2] |
| Maximum Solubility in DMSO | 50 mg/mL (118.92 mM) | Requires sonication, warming, and heating to 60°C.[2] |
| Molecular Weight | 420.45 g/mol | - |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. | Aliquot to avoid repeated freeze-thaw cycles. |
KRAS G12D Signaling Pathway
The KRAS protein is a central node in cellular signaling, regulating cell proliferation, survival, and differentiation. The G12D mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound is designed to specifically bind to the mutant protein and inhibit its downstream signaling.
Caption: KRAS G12D signaling and the inhibitory action of Inhibitor 14.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
In Vitro Cell Viability Assay
This protocol describes how to assess the anti-proliferative effect of this compound on cancer cell lines harboring the KRAS G12D mutation. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended, which measures ATP levels as an indicator of metabolically active cells.[2][3]
References
Application Notes and Protocols: Assessing Apoptosis Induction by KRAS G12D Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2][3][4] This sustained signaling promotes uncontrolled cell proliferation, survival, and resistance to apoptosis.[2][3][5]
KRAS G12D inhibitor 14 (also known as compound KD-8) is a potent and selective inhibitor that binds to the KRAS G12D protein with high affinity.[6] By targeting the mutant protein, this inhibitor blocks its downstream signaling, thereby inhibiting cancer cell proliferation and inducing apoptosis.[6][7][8] These application notes provide detailed protocols for assessing the apoptotic effects of this compound in cancer cells.
Mechanism of Action of KRAS G12D and its Inhibition
The KRAS G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, rendering it insensitive to inactivation by GTPase-activating proteins (GAPs).[5] This results in a perpetually "on" state, driving downstream pathways that regulate cell growth and survival.[1][2] this compound directly targets this oncogenic driver, leading to the downregulation of phosphorylated Raf and Erk, key components of the MAPK pathway.[6] This inhibition of pro-survival signaling is a primary mechanism for inducing apoptosis in KRAS G12D-mutated cancer cells.[6]
Caption: KRAS G12D signaling pathway and the inhibitory action of inhibitor 14.
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of this compound against various KRAS G12D-mutated cancer cell lines. While direct quantitative data on apoptosis percentage is not yet published, the IC50 values indicate a potent effect on cell viability, which is a combined result of proliferation inhibition and apoptosis induction.[6]
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) |
| Panc-1 | Pancreatic | G12D | 2.1 |
| SW1990 | Pancreatic | G12D | 2.1 |
| CT26 | Colorectal | G12D | 2.1 |
Data sourced from Li L, et al. Eur J Med Chem. 2022.[6]
Experimental Protocols
To assess apoptosis induced by this compound, several well-established assays can be employed. Below are detailed protocols for three common methods: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assay, and TUNEL assay.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][11] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9][10]
Materials:
-
KRAS G12D-mutated cancer cells (e.g., Panc-1, SW1990)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed 1 x 10^6 cells in a T25 flask or 6-well plate and allow them to adhere overnight.[10][12]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Washing: Wash the cells twice with cold PBS by centrifugation at approximately 670 x g for 5 minutes at room temperature.[10][12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[11]
-
Staining:
-
Analysis:
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[15] Caspase-3 and -7 are key effector caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal, which is proportional to the amount of caspase activity.[16]
Materials:
-
KRAS G12D-mutated cancer cells
-
This compound
-
White-walled 96-well plates for luminescence assays
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer or Fluorometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line (e.g., 10,000 cells/well in 100 µL of medium).[17] Allow cells to adhere overnight.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature before use.[16]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.[16]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[16] The luminescent signal is proportional to the amount of caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[18][19] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[15][18][20] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Materials:
-
KRAS G12D-mutated cancer cells grown on coverslips or slides
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (contains TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. After adherence, treat with this compound and a vehicle control for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.[15]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.[15]
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit's protocol by mixing the TdT enzyme with the labeled dUTPs and reaction buffer.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[21]
-
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (from the labeled dUTPs), while all nuclei will be visible with the DAPI/Hoechst stain.
Logical Relationship of Apoptosis Induction
The inhibition of the constitutively active KRAS G12D protein by inhibitor 14 is the initiating event that triggers the apoptotic cascade. This targeted inhibition leads to the suppression of downstream pro-survival signaling pathways, ultimately culminating in the activation of effector caspases and the execution of programmed cell death.
Caption: Logical flow from KRAS G12D inhibition to apoptosis.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate and quantify the apoptotic effects of this compound. By employing these methods, scientists can effectively characterize the pro-apoptotic activity of this and similar targeted therapies, contributing to the development of novel treatments for KRAS G12D-driven cancers. It is recommended to optimize assay conditions, such as inhibitor concentration and treatment duration, for each specific cell line and experimental setup.
References
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. assaygenie.com [assaygenie.com]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. biotna.net [biotna.net]
Application Notes and Protocols for Inhibitor 14 (Phenazine Derivative)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor 14 is a novel phenazine derivative that has been identified as a potent disruptor of the protein-protein interaction between Heat Shock Protein 27 (Hsp27) and eukaryotic initiation factor 4E (eIF4E).[1][2] This interaction is crucial for the survival of cancer cells, particularly in the context of therapy resistance. By inhibiting this interaction, Inhibitor 14 promotes apoptosis and reduces cell proliferation in cancer cell lines.[1][2] These application notes provide detailed protocols for assessing the anti-proliferative effects of Inhibitor 14 using the MTT and CellTiter-Glo cell viability assays.
Mechanism of Action: Targeting the Hsp27/eIF4E Survival Pathway
Heat Shock Protein 27 (Hsp27) is a chaperone protein that is overexpressed in many cancers and is associated with a poor prognosis and resistance to treatment. One of its key functions is to protect client proteins from degradation. One such client protein is the eukaryotic initiation factor 4E (eIF4E), which is a critical component of the mRNA cap-binding complex and a key regulator of protein synthesis.
Under normal conditions, the interaction between Hsp27 and eIF4E is a dynamic process. However, in cancer cells, particularly those under stress from therapies like androgen deprivation or chemotherapy, this interaction is enhanced. Hsp27, especially in its phosphorylated state, binds to eIF4E, preventing its ubiquitination and subsequent degradation by the proteasome. This stabilization of eIF4E ensures the continued translation of pro-survival and pro-proliferation proteins, thereby contributing to therapy resistance.
Inhibitor 14, a phenazine derivative, has been specifically shown to disrupt the interaction between Hsp27 and eIF4E. By binding to one of the partner proteins, it sterically hinders their association, leading to the destabilization and subsequent degradation of eIF4E. The downstream effects of this disruption include a reduction in the translation of key survival proteins, leading to an induction of apoptosis and a decrease in overall cell proliferation.
Data Presentation
The anti-proliferative activity of Inhibitor 14 has been quantified in castration-resistant prostate cancer (CRPC) cell lines. The following tables summarize the data obtained from MTT assays.
Table 1: Effect of Phenazine Derivative 14 on PC-3 Cell Viability
| Compound | Concentration (µM) | Treatment Duration | Cell Line | % Inhibition of Cell Proliferation |
| Phenazine Derivative 14 | 25 | 48 hours | PC-3 | Not specified |
| Phenazine Derivative 14 | 50 | 48 hours | PC-3 | Not specified |
| Phenazine Derivative 14 | 100 | 48 hours | PC-3 | ~45% |
Table 2: Effect of Nanoparticle-Encapsulated Phenazine Derivative 14 (NPDOTAU-phenazine #14) on PC-3 Cell Viability
| Compound | Concentration (µM) | Treatment Duration | Cell Line | % Inhibition of Cell Proliferation |
| NPDOTAU-phenazine #14 | 25 | 48 hours | PC-3 | Not specified |
| NPDOTAU-phenazine #14 | 50 | 48 hours | PC-3 | Not specified |
| NPDOTAU-phenazine #14 | 100 | 48 hours | PC-3 | ~65%[2][3] |
Note: The encapsulation of Phenazine Derivative 14 in nucleoside-lipid-based nanoparticles (NPDOTAU) enhances its efficacy.
Experimental Protocols
Preparation of Inhibitor 14 Stock Solution
Phenazine Derivative 14 has low solubility in aqueous solutions.[1] A stock solution should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Reconstitution: Dissolve the lyophilized Inhibitor 14 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest (e.g., PC-3)
-
Complete culture medium
-
96-well flat-bottom plates
-
Inhibitor 14 stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Inhibitor 14 in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Inhibitor 14 (e.g., 0, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the inhibitor).
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability as follows:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Calculate the percentage of inhibition as follows:
-
% Inhibition = 100 - % Viability
-
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
Inhibitor 14 stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates to minimize background luminescence.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability as follows:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100
-
-
Calculate the percentage of inhibition as follows:
-
% Inhibition = 100 - % Viability
-
-
Conclusion
Inhibitor 14 presents a promising therapeutic strategy for cancers that are dependent on the Hsp27/eIF4E signaling axis for survival. The provided protocols for the MTT and CellTiter-Glo assays offer robust and reliable methods for quantifying the anti-proliferative effects of this inhibitor in a laboratory setting. Careful adherence to these protocols will ensure the generation of accurate and reproducible data, facilitating further investigation into the therapeutic potential of this novel compound.
References
Application Notes and Protocols for Intraperitoneal Administration of KRAS G12D Inhibitor 14 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of KRAS G12D inhibitor 14 (also known as KD-8) in mouse models of cancer. This document includes information on the inhibitor's formulation, dosage, and in vivo efficacy, as well as step-by-step experimental procedures for administration and assessment of anti-tumor activity.
Introduction
The KRAS G12D mutation is a key driver in several cancers, including pancreatic, colorectal, and lung adenocarcinoma. This compound (KD-8) is a small molecule inhibitor that selectively targets this mutation, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.[1][2][3] This document serves as a comprehensive guide for the in vivo application of this inhibitor in preclinical mouse studies.
Data Presentation
In Vivo Efficacy of this compound (KD-8)
The following table summarizes the reported in vivo efficacy of this compound (KD-8) administered via intraperitoneal injection in a mouse tumor model.
| Compound Name | Mouse Model | Cell Line | Dosage and Administration | Treatment Duration | Outcome | Reference |
| This compound (KD-8) | Syngeneic | CT26 (colorectal carcinoma) | 40 mg/kg, i.p. | Not Specified | 42% Tumor Growth Inhibition (TGI) | [1] |
| This compound (KD-8) | Syngeneic | CT26 (colorectal carcinoma) | 60 mg/kg, i.p. | Not Specified | 53% Tumor Growth Inhibition (TGI) | [1] |
Note: The provided data is based on available preclinical studies. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific mouse model and experimental conditions.
Experimental Protocols
Formulation of this compound (KD-8) for Intraperitoneal Injection
Materials:
-
This compound (KD-8) powder
-
Vehicle solution (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0; or a mixture of DMA, PG, PEG, and saline)
-
Sterile, light-protected vials
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter
Protocol:
-
Vehicle Preparation:
-
Option 1 (Captisol-based): Prepare a solution of 10% research-grade Captisol in 50 mM citrate buffer. Adjust the pH to 5.0. Filter-sterilize the solution using a 0.22 µm filter.
-
Option 2 (Co-solvent-based): A common co-solvent system for hydrophobic compounds is a mixture of Dimethylacetamide (DMA), Propylene Glycol (PG), Polyethylene Glycol (PEG), and saline. A typical ratio could be 10% DMA, 20% PG, 40% PEG, and 30% saline.[4] Prepare this vehicle under sterile conditions.
-
-
Inhibitor Reconstitution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile, light-protected vial, add the vehicle to the inhibitor powder to achieve the desired final concentration for injection.
-
Vortex the vial until the inhibitor is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be confirmed.
-
-
Storage:
-
Store the formulated inhibitor solution protected from light at 4°C. It is recommended to use the solution within one week of preparation. For longer-term storage, consult the manufacturer's recommendations and conduct stability studies.
-
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Formulated this compound solution
-
Sterile 1 mL syringes with 25-27 G needles (5/8" length or less)
-
70% ethanol or other appropriate skin disinfectant
-
Sterile gauze pads
-
Appropriate mouse restraint device
Protocol:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dosage.
-
Securely restrain the mouse using an appropriate technique. One common method is to gently scruff the mouse by grasping the loose skin over the shoulders.
-
-
Injection Site Identification:
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.
-
-
Injection:
-
Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to dry.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
If no fluid is aspirated, slowly and steadily depress the plunger to administer the inhibitor solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
In Vivo Efficacy Assessment
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously implant tumor cells (e.g., CT26) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5]
-
-
Treatment Initiation:
-
Randomize the mice into treatment and control (vehicle) groups.
-
Begin intraperitoneal administration of the this compound or vehicle according to the predetermined dosing schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
-
Pharmacodynamic Analysis (Optional):
-
To confirm target engagement, tumor tissues can be collected at specified time points after the final dose for downstream analysis.
-
Western Blot for pERK: Homogenize tumor tissue and perform Western blotting to assess the levels of phosphorylated ERK (pERK), a key downstream effector of the KRAS pathway. A reduction in pERK levels in the treated group compared to the control group indicates target engagement.[6][7][8]
-
Visualizations
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Efficacy Study.
References
- 1. KD-8 | KRAS G12D inhibitor | 2765254-39-3 | InvivoChem [invivochem.com]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Storage and Stability of KRAS G12D Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term storage of KRAS G12D Inhibitor 14 and for assessing its stability over time. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound for reproducible experimental results.
Introduction
This compound is a potent and selective inhibitor of the KRAS G12D mutant protein, a key driver in various cancers.[1][2] It has been shown to decrease the active GTP-bound form of KRAS G12D, leading to the downregulation of downstream signaling pathways such as the RAF/MEK/ERK pathway, and to induce apoptosis in KRAS G12D-mutated cancer cells.[2][3] Given its therapeutic potential, maintaining the stability of this small molecule inhibitor during long-term storage is paramount for preclinical and clinical research.
Recommended Long-Term Storage Conditions
Proper storage is essential to prevent degradation and maintain the potency of this compound. The following conditions are based on manufacturer recommendations and general best practices for small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C to -80°C | Up to 2 years (refer to manufacturer's certificate of analysis) | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | 6 months[2] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles which can lead to degradation.[2] |
| Stock Solution (in DMSO) | -20°C | 1 month[2] | Suitable for short-term storage. Aliquoting is still recommended. |
KRAS G12D Signaling Pathway
The KRAS protein is a central node in crucial signaling pathways that regulate cell growth, proliferation, and survival.[1][4] The G12D mutation leads to a constitutively active KRAS protein, resulting in uncontrolled downstream signaling.[5] this compound is designed to specifically target this mutant protein, thereby inhibiting these oncogenic signals.[1][2]
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for Inhibitor 14.
Protocol for Stability Assessment of this compound
This protocol outlines a comprehensive approach to evaluate the stability of this compound under long-term storage conditions at -80°C.
Objective
To determine the chemical stability and retained biological activity of this compound stock solutions stored at -80°C over a period of 6 months.
Materials
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, amber, polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
-80°C freezer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for degradation product identification)
-
Cell line with KRAS G12D mutation (e.g., Panc-1, SW1990)[2][3]
-
Cell culture reagents (media, FBS, etc.)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Reagents for Western blotting (antibodies against p-ERK, total ERK, etc.)
Experimental Workflow
Caption: Experimental workflow for the long-term stability testing of this compound.
Detailed Protocol
Step 1: Preparation of Stock Solution and Aliquoting (Time = 0)
-
On the day of the experiment, allow the powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of the inhibitor in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber polypropylene microcentrifuge tubes. The volume per aliquot should be sufficient for one set of experiments to avoid reusing leftover solution.
-
Label each aliquot clearly with the compound name, concentration, date, and time point (T=0, T=1m, T=3m, T=6m).
-
Immediately store the aliquots for future time points in a designated -80°C freezer.
-
Use the "T=0" aliquots for immediate analysis as the baseline.
Step 2: Stability-Indicating HPLC Analysis
-
At each time point (0, 1, 3, and 6 months), retrieve one aliquot for each replicate from the -80°C freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
Analyze the samples to determine the purity and concentration of this compound.
-
Record the peak area of the parent compound and any new peaks that may appear over time.
Step 3: Biological Activity Assessment (at T=0 and T=6 months)
-
Cell Viability Assay:
-
Seed KRAS G12D-mutant cells (e.g., SW1990) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor from the T=0 and T=6 months stock solutions.
-
After a 72-hour incubation, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value for each time point.
-
-
Western Blot for Pathway Inhibition:
-
Treat KRAS G12D-mutant cells with the inhibitor (at a concentration known to be effective, e.g., 2x IC50) from the T=0 and T=6 months stock solutions for a defined period (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot to assess the phosphorylation levels of downstream effectors like ERK.
-
Compare the level of p-ERK inhibition between the T=0 and T=6 months samples.
-
Data Presentation and Interpretation
The results of the stability study should be summarized in clear, tabular formats to facilitate comparison across time points.
Table 2: HPLC Purity Assessment of this compound at -80°C
| Time Point | Purity (%) - Replicate 1 | Purity (%) - Replicate 2 | Purity (%) - Replicate 3 | Average Purity (%) | Standard Deviation |
| T = 0 months | |||||
| T = 1 month | |||||
| T = 3 months | |||||
| T = 6 months |
A significant change is typically defined as a >5% loss in purity from the initial time point.
Table 3: Biological Activity Assessment of this compound
| Time Point | IC50 (µM) - Cell Viability Assay | p-ERK Inhibition (relative to T=0) |
| T = 0 months | 100% (Baseline) | |
| T = 6 months |
A significant change in biological activity is indicated by a >2-fold shift in the IC50 value or a substantial decrease in the ability to inhibit downstream signaling.
Conclusion
Based on available data, this compound is stable for at least 6 months when stored as a DMSO stock solution at -80°C.[2] To ensure the validity of research findings, it is recommended that individual laboratories perform their own stability assessments, particularly if the inhibitor is a critical reagent in long-term studies. The protocols provided here offer a robust framework for such evaluations. Always refer to the manufacturer's specific recommendations and handle the compound with appropriate safety precautions.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isothermal Titration Calorimetry (ITC) for Inhibitor 14 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful, label-free biophysical technique used to characterize the binding interactions between molecules in solution.[1] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[1][2] This allows for the simultaneous determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4][5] Consequently, ITC is considered a gold-standard method for validating hits and characterizing lead compounds in drug discovery.[4][5][6]
These application notes provide a detailed protocol for characterizing the binding of a generic small molecule, referred to as "Inhibitor 14," to its target protein. While the protocol is broadly applicable, specific examples will reference Carbonic Anhydrase as the target protein, for which "Carbonic Anhydrase Inhibitor 14" has known binding affinities (K i ) for various isoforms.[7] The principles described herein are fundamental for any researcher aiming to quantify the thermodynamic forces driving inhibitor-target recognition.
Principle of Isothermal Titration Calorimetry
An ITC instrument consists of a reference cell and a sample cell housed within an adiabatic jacket.[1][3] The reference cell is typically filled with buffer or water, while the sample cell contains the target protein solution. The inhibitor solution is loaded into an injection syringe and titrated into the sample cell in small, precise aliquots.[2] As the inhibitor binds to the target protein, heat is exchanged, causing a temperature difference between the sample and reference cells.[3] Feedback heaters compensate for this temperature change to maintain a constant temperature, and the power required to do so is recorded as a heat flow signal (μcal/sec).[3]
Each injection produces a heat-flow peak that is integrated over time to yield the total heat exchanged for that injection.[4] Plotting these heat changes against the molar ratio of inhibitor to protein generates a binding isotherm.[2] This isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[4][5]
Materials and Reagents
-
Target Protein : Purified target protein (e.g., Carbonic Anhydrase II) of >95% purity.
-
Inhibitor 14 : Small molecule inhibitor of known concentration and high purity.
-
Buffer : A buffer with a low ionization enthalpy is recommended to minimize buffer-mismatch heats (e.g., phosphate, citrate, acetate).[8][9]
-
Solvent (if required) : High-purity Dimethyl Sulfoxide (DMSO) for solubilizing the inhibitor.
-
ITC Instrument : MicroCal PEAQ-ITC, iTC200, VP-ITC, or equivalent.
-
Accessory Equipment : Micropipettes, centrifuge, dialysis equipment, pH meter, spectrophotometer, degassing station.
Experimental Protocols
A well-designed ITC experiment is critical for obtaining high-quality, interpretable data. The overall workflow involves careful sample preparation, precise execution of the titration, and appropriate data analysis.
Caption: A flowchart illustrating the three main phases of an ITC experiment.
Sample Preparation
This is the most critical step for a successful ITC experiment.[8]
-
Buffer Preparation : Prepare a sufficient quantity of buffer. Both the protein and the inhibitor must be in identical buffer solutions to minimize large heats of dilution that can obscure the binding signal.[3][8][10] It is best practice to use the final dialysis buffer to dissolve the inhibitor.[11]
-
Protein Preparation : Dialyze the purified target protein extensively against the chosen ITC buffer. After dialysis, centrifuge the protein solution (e.g., at 14,000 xg for 15 min at 4°C) to remove any aggregates.[3]
-
Inhibitor Preparation : Dissolve Inhibitor 14 in the final dialysis buffer to the desired stock concentration.
-
DMSO Usage : If the inhibitor has poor aqueous solubility, it can be dissolved in 100% DMSO first and then diluted into the buffer.[9] Crucially, the final DMSO concentration must be precisely matched in both the protein (cell) and inhibitor (syringe) solutions to cancel out heats of dilution.[3][9][10] The recommended upper limit for DMSO is typically 5-10%.[10]
-
-
Concentration Determination : Accurately determine the final concentrations of both the protein and the inhibitor after they are prepared in the final buffer.[8] Errors in syringe concentration directly impact the calculated K D , n, and ΔH values.[3][11]
-
Degassing : Thoroughly degas both protein and inhibitor solutions, as well as the buffer, immediately before loading them into the instrument to prevent bubble formation.[3]
Instrument Setup and Experimental Parameters
-
Power On and Equilibrate : Turn on the instrument and allow it to equilibrate to the desired experimental temperature (e.g., 25°C).
-
Cleaning : Ensure the sample cell and syringe are thoroughly cleaned according to the manufacturer's protocol to avoid erratic baselines.[12]
-
Loading the Instrument :
-
Experimental Parameters :
-
Target Temperature : 25°C
-
Reference Power : ~10 µcal/sec
-
Stirring Speed : 750-800 RPM[13]
-
Injections : 1 initial 0.4 µL injection (typically discarded during analysis), followed by 19-24 injections of 1.5-2.0 µL.[14]
-
Spacing : 120-180 seconds between injections to allow the signal to return to baseline.[12]
-
Recommended Starting Concentrations
The optimal concentrations depend on the binding affinity (K D ) and are guided by the "c-parameter" (c = n * [Macromolecule] / K D ). For a good sigmoidal binding curve, 'c' should ideally be between 5 and 500.[10] If the K D is unknown, a good starting point is 10-50 µM protein in the cell and a 10-fold higher concentration of inhibitor in the syringe.[10][11]
| Expected K D | [Protein] in Cell | [Inhibitor 14] in Syringe | Notes |
| 10 nM | 10 µM | 100 µM | For high-affinity interactions. |
| 100 nM | 20 µM | 200 µM | A common starting point for unknown affinities.[10] |
| 1 µM | 50 µM | 500 µM | |
| 50 µM | 100 µM | 1.5 - 2.0 mM | For weaker interactions, higher concentrations are needed. |
Table 1: Recommended starting concentrations for a 1:1 binding interaction.
Control Experiments
Before the main experiment, perform a control titration by injecting the inhibitor solution from the syringe into the buffer-filled sample cell.[1][15] The heats from this titration represent the heat of dilution. These values should be small and consistent.[15] If they are large, it indicates a buffer mismatch that must be corrected. The data from the control run can be subtracted from the binding experiment data.[1]
Data Analysis and Presentation
The goal of data analysis is to transform the raw heat signals into a thermodynamic profile of the binding interaction.
Caption: The sequential process of converting raw ITC output to final thermodynamic data.
-
Integration : The raw data (a series of peaks) is processed by integrating the area under each injection peak.[16] The first data point is typically removed.[14]
-
Normalization : The integrated heat values (in µcal) are normalized for the concentration and converted to molar enthalpy (kcal/mol).
-
Plotting : The normalized heat is plotted against the molar ratio of inhibitor to protein.
-
Model Fitting : The resulting binding isotherm is fit using a non-linear least squares algorithm to an appropriate binding model (e.g., "One Set of Sites").[4][14] This fit yields the values for the stoichiometry (n), the association constant (K A , which is 1/K D ), and the enthalpy of binding (ΔH).
-
Thermodynamic Calculation : The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RTln(K A ) = ΔH - TΔS .[3]
Data Presentation
Results from ITC experiments should be summarized in a clear, tabular format. This allows for easy comparison between different inhibitors or experimental conditions.
| Parameter | Target: Carbonic Anhydrase II | Notes |
| Experimental Conditions | ||
| Temperature (K) | 298.15 | (25°C) |
| Buffer | 50 mM Sodium Phosphate, pH 7.4 | |
| [Protein] in cell (µM) | 20 | |
| [Inhibitor 14] in syringe (µM) | 200 | |
| Thermodynamic Results | Average of N=3 experiments ± SD | |
| Stoichiometry (n) | 0.98 ± 0.05 | Indicates a ~1:1 binding ratio. |
| Affinity (K D ) (nM) | 95.2 ± 8.1 | Dissociation constant (1/K A ). |
| Enthalpy (ΔH) (kcal/mol) | -8.5 ± 0.4 | Negative value indicates an exothermic reaction. |
| Entropy (-TΔS) (kcal/mol) | -1.1 ± 0.2 | |
| Gibbs Free Energy (ΔG) (kcal/mol) | -9.6 ± 0.6 | Calculated from ΔG = ΔH - TΔS. |
Table 2: Example of a summary table for quantitative ITC data for the binding of Inhibitor 14 to its target.
Interpreting the Results
The thermodynamic signature provides deep insight into the molecular forces driving the binding event.
Caption: An enzyme inhibitor binds to the target, forming an inactive complex.
-
Enthalpy (ΔH) : Reflects changes in heat content. A negative ΔH (exothermic) typically indicates the formation of favorable interactions like hydrogen bonds and van der Waals forces.
-
Entropy (ΔS) : Reflects changes in the system's disorder. A positive ΔS is favorable and often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).
-
Gibbs Free Energy (ΔG) : The overall measure of binding spontaneity. A more negative ΔG corresponds to a higher binding affinity.
By analyzing the enthalpic and entropic contributions, researchers can understand whether binding is driven by forming strong contacts (enthalpy-driven) or by favorable changes in solvent and conformational organization (entropy-driven). This information is invaluable for the rational design and optimization of inhibitors in drug development programs.[17]
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 6. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ITC sample preparation [structbio.vanderbilt.edu]
- 9. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 12. 5 Tips to optimize your ITC experiments for kinetic analysis. - AFFINImeter's Blog [blog.affinimeter.com]
- 13. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 16. cif.iastate.edu [cif.iastate.edu]
- 17. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of KRAS G12D inhibitor 14 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with KRAS G12D inhibitor 14, focusing on improving its solubility for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving for my in vivo experiment. What are the recommended solvents and formulation strategies?
A1: this compound is known to have limited aqueous solubility. For in vitro assays, high concentrations can be achieved using organic solvents. However, for in vivo studies, a biocompatible formulation is essential.
Initial Solubility Profile:
A common starting point for solubilizing this compound is using Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of 50 mg/mL in DMSO with the aid of ultrasonication and warming to 60°C.[1] However, pure DMSO is often not suitable for direct in vivo administration due to potential toxicity.
Troubleshooting Steps & Formulation Strategies:
If you are encountering solubility issues for your in vivo experiments, consider the following formulation strategies, which are widely used for poorly soluble compounds:[2][3][4][5][6]
-
Co-solvent Systems: This is a common and effective approach. A typical co-solvent formulation involves a primary organic solvent (like DMSO) to dissolve the compound, which is then diluted with other less toxic, water-miscible co-solvents and finally brought to the final volume with an aqueous vehicle.
-
Surfactant-based Formulations: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[3]
-
Lipid-based Formulations: These formulations can enhance the oral bioavailability of lipophilic drugs.[2][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][7]
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and bioavailability.[4][8][9]
A suggested workflow for developing a suitable formulation is outlined below:
Q2: Can you provide a sample protocol for preparing a co-solvent formulation for intraperitoneal (i.p.) injection?
Experimental Protocol: Co-solvent Formulation for Intraperitoneal Injection
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
PEG400 (Polyethylene glycol 400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, you can aim for a stock concentration that is 10-20 times the final dosing concentration. Vortex and/or sonicate until the compound is completely dissolved.
-
Addition of Co-solvents: Add PEG400 to the DMSO solution and mix thoroughly. A common ratio to start with is 1:1 DMSO:PEG400.
-
Addition of Surfactant: Add Tween 80 to the mixture. The final concentration of Tween 80 in the formulation is typically low (e.g., 1-5%).
-
Final Dilution: Slowly add the saline to the organic mixture while vortexing to bring the formulation to the final desired volume. It is crucial to add the aqueous phase slowly to prevent precipitation of the compound.
-
Final Formulation Example: A common vehicle for i.p. injection is a mixture of DMSO:PEG400:Tween 80:Saline. A starting point for optimization could be a ratio of 10:40:5:45 (v/v/v/v).
-
Observation: After preparation, visually inspect the solution for any signs of precipitation. The final formulation should be a clear solution.
-
Administration: Administer the formulation to the animals immediately after preparation to minimize the risk of precipitation.
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total injection volume, to minimize toxicity.
-
Always perform a tolerability study in a small group of animals before proceeding with the main efficacy study.
-
The stability of the formulation should be assessed if it is not used immediately.
Q3: What are the reported in vivo efficacy data for this compound?
A3: In vivo studies have demonstrated the anti-tumor efficacy of this compound (compound KD-8). In a CT26 tumor model, intraperitoneal administration of the inhibitor resulted in significant tumor growth inhibition (TGI).[1][10]
| Dosage (i.p.) | Tumor Growth Inhibition (TGI) | Reference |
| 40 mg/kg | 42% | [1][10] |
| 60 mg/kg | 53% | [1][10] |
Additionally, a structurally related compound, ERAS-5024 (also referred to as compound 14 in its developmental context), has shown dose-dependent tumor growth inhibition and regression in an AsPC-1 pancreatic ductal adenocarcinoma xenograft model when administered orally.[3]
| Compound | Dosage (oral, BID) | Outcome in AsPC-1 Xenograft Model | Reference |
| ERAS-5024 | 3 mg/kg | 51% Tumor Growth Inhibition | [3] |
| ERAS-5024 | 10 mg/kg | 77% Tumor Growth Inhibition | [3] |
| ERAS-5024 | 20 mg/kg | 54% Tumor Regression | [3] |
Q4: How does this compound exert its effect? What is the signaling pathway involved?
A4: this compound is a potent and selective inhibitor of the KRAS G12D mutant protein.[10] The KRAS protein is a key molecular switch that cycles between an active (GTP-bound) and an inactive (GDP-bound) state.[11] The G12D mutation locks KRAS in a constitutively active state, leading to the continuous activation of downstream signaling pathways that drive cell proliferation and survival, such as the MAPK and PI3K/mTOR pathways.[11][12]
This compound binds to the KRAS G12D protein, decreasing its active GTP-bound form.[10] This leads to the downregulation of phosphorylated Raf and Erk, key components of the MAPK signaling cascade.[10]
This technical support guide is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional guidelines and safety protocols when handling chemical compounds and conducting animal studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. incytemi.com [incytemi.com]
- 3. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KRAS G12D Inhibitor 14 for Cell-Based Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in effectively using KRAS G12D Inhibitor 14 (also known as KD-8) in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also referred to as compound KD-8) is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein.[1] The G12D mutation in the KRAS gene leads to a constitutively active protein that drives uncontrolled cell growth and proliferation by persistently activating downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K pathways.[2][3] Inhibitor 14 binds to the KRAS G12D protein with high affinity (dissociation constant, KD, of 33 nM) and works by decreasing the amount of active, GTP-bound KRAS G12D.[1][4] This action subsequently down-regulates the phosphorylation of downstream effectors like Raf and Erk, thereby inhibiting the proliferation of cancer cells harboring the KRAS G12D mutation.[1]
Q2: What is a good starting concentration range for my experiments?
A good starting point is to perform a dose-response curve covering a broad range of concentrations, typically from 1 nM to 100 µM, using logarithmic dilutions. Published data shows an IC50 (half-maximal inhibitory concentration) for antiproliferative activity of approximately 2.1 μM in KRAS G12D-mutated cell lines such as Panc-1, SW1990, and CT26.[1] Therefore, ensuring your concentration range brackets this value is crucial for determining the IC50 in your specific cell model.
Q3: Which cell lines should I use as positive and negative controls?
Proper controls are essential to verify the inhibitor's specificity.
-
Positive Controls (KRAS G12D mutant): Cell lines known to harbor the KRAS G12D mutation, such as Panc-1 (pancreatic), SW1990 (pancreatic), or CT26 (colorectal), are suitable positive controls.[1]
-
Negative Controls (KRAS wild-type or other mutations): To confirm selectivity, use cell lines that do not have the G12D mutation. Examples include HeLa (KRAS wild-type) or HCT116 (KRAS G13D mutant).[1] this compound has been shown to not affect the active KRAS levels or downstream signaling in these cell types.[1]
Q4: How long should I incubate the cells with the inhibitor?
The incubation time depends on the assay being performed:
-
Cell Proliferation/Viability Assays: These assays measure the cumulative effect of the inhibitor on cell growth over time. A typical incubation period is 72 to 120 hours.[5][6]
-
Signaling Pathway Assays (e.g., pERK Western Blot): These assays measure acute changes in protein phosphorylation. Shorter incubation times, ranging from 1 to 24 hours, are generally sufficient to observe maximal inhibition of downstream signaling.[5][7]
Q5: Why do I see different IC50 values in different assays (e.g., proliferation vs. pERK)?
It is common to observe different potency values (IC50) for the same compound in different assays. This is because they measure distinct biological endpoints:
-
Biochemical/Target Engagement Assays: These measure the direct interaction of the inhibitor with its target protein (e.g., a nucleotide exchange assay). They often yield the lowest IC50 values as they do not account for cellular factors. For example, the related inhibitor MRTX1133 has a biochemical IC50 of 0.14 nM for inhibiting nucleotide exchange.[8][9]
-
Pharmacodynamic/Signaling Assays (e.g., pERK): These measure the inhibitor's effect on the immediate downstream pathway. The IC50 is typically higher than in biochemical assays due to cellular factors like membrane permeability and competing intracellular interactions.
-
Phenotypic Assays (e.g., Proliferation/Viability): These measure the ultimate biological outcome of inhibiting the pathway, which is the result of complex, downstream cellular processes. These assays usually have the highest IC50 values.
Q6: How do I properly dissolve and store this compound?
For in vitro use, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[1]
-
Preparation: Create a concentrated stock solution in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Usage: When preparing working solutions for cell-based assays, dilute the DMSO stock in cell culture media. Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically below 0.5% and never exceeding 1%.[10] Always include a vehicle control (media with the same final DMSO concentration as the highest inhibitor dose) in your experiments.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. glpbio.com [glpbio.com]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. bpsbioscience.com [bpsbioscience.com]
KRAS G12D inhibitor 14 toxicity assessment in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KRAS G12D inhibitor 14. The information is designed to address specific issues that may be encountered during the toxicity assessment of this compound in non-cancerous cell lines.
Troubleshooting Guides
This section addresses potential issues that may arise during your experiments, providing possible causes and solutions.
Issue 1: Unexpected High Cytotoxicity in Non-Cancerous Cell Lines
You observe significant cell death in your non-cancerous control cell lines at concentrations where the inhibitor is expected to be selective for KRAS G12D mutant cells.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a literature search: Look for known off-target effects of similar thieno[2,3-d]pyrimidine-based compounds.[1] 2. Kinase profiling: Screen the inhibitor against a panel of kinases to identify potential off-target interactions. 3. Use a structurally related inactive compound: Synthesize or obtain an analog of inhibitor 14 that is predicted to be inactive against KRAS G12D to determine if the toxicity is independent of KRAS inhibition. |
| Compound solubility issues | 1. Verify solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitation can lead to inaccurate concentrations and cellular stress. 2. Test vehicle toxicity: Run a vehicle-only control at the highest concentration used in your experiment to rule out solvent-induced toxicity. |
| Cell line sensitivity | 1. Test multiple non-cancerous cell lines: Use a panel of non-cancerous cell lines from different tissues to determine if the observed toxicity is cell-line specific. 2. Check doubling time: Rapidly dividing cells may be more susceptible to cytotoxic agents. Correlate cytotoxicity with the proliferation rate of your cell lines. |
| Experimental error | 1. Verify inhibitor concentration: Use analytical methods (e.g., HPLC) to confirm the concentration of your stock solution. 2. Pipetting accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. |
Issue 2: Inconsistent Results Between Experiments
You are observing high variability in cell viability or other toxicity readouts across replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Cell culture variability | 1. Standardize cell passage number: Use cells within a consistent and low passage number range for all experiments. 2. Monitor cell health: Regularly check for signs of contamination (e.g., mycoplasma) and ensure cells are healthy and in the exponential growth phase before treatment. 3. Control cell density: Seed cells at a consistent density for all experiments, as confluency can affect cellular responses. |
| Inhibitor stability | 1. Prepare fresh dilutions: Prepare working dilutions of the inhibitor from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. 2. Check for degradation: If instability is suspected, assess the integrity of the compound over the time course of the experiment using analytical methods. |
| Assay performance | 1. Include proper controls: Always include positive and negative controls for your cytotoxicity assay to ensure it is performing as expected. 2. Optimize incubation times: Ensure that the incubation time for the assay reagent (e.g., MTT, resazurin) is optimized and consistent across experiments. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the toxicity assessment of this compound.
Q1: What is the expected mechanism of action of this compound?
A1: this compound is a thieno[2,3-d]pyrimidine-based compound designed to be a potent and selective inhibitor of the KRAS G12D mutant protein.[1] It is expected to bind to the KRAS G12D protein and decrease its active, GTP-bound state.[1] This, in turn, should down-regulate downstream signaling pathways, such as the RAF-MEK-ERK pathway, leading to reduced cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells.[1][2]
Q2: What non-cancerous cell lines are appropriate for assessing the toxicity of this compound?
A2: It is recommended to use a panel of non-cancerous cell lines from various tissues to obtain a comprehensive toxicity profile. Consider using cell lines derived from tissues that are common sites of dose-limiting toxicities for other anti-cancer agents, such as:
-
Hepatocytes: e.g., primary human hepatocytes or cell lines like HepG2 (although cancerous, it is often used for liver toxicity studies).
-
Renal epithelial cells: e.g., HK-2.
-
Cardiomyocytes: e.g., iPSC-derived cardiomyocytes.
-
Fibroblasts: e.g., MRC-5, WI-38.
-
Peripheral blood mononuclear cells (PBMCs) .
Q3: What are the key parameters to measure when assessing the toxicity of this compound?
A3: A comprehensive toxicity assessment should include multiple endpoints to evaluate different aspects of cellular health. Key parameters include:
-
Cell Viability: To determine the overall health of the cell population (e.g., using MTT or resazurin-based assays).
-
Cytotoxicity: To measure cell membrane integrity and cell death (e.g., using LDH release or trypan blue exclusion assays).
-
Apoptosis: To specifically quantify programmed cell death (e.g., using Annexin V/PI staining, caspase activity assays).
-
Cell Cycle Analysis: To determine if the inhibitor causes cell cycle arrest.
-
Mitochondrial Function: To assess for mitochondrial toxicity (e.g., using JC-1 or TMRM staining).
Q4: How can I determine if the observed toxicity in non-cancerous cells is due to off-target effects?
A4: Differentiating between on-target and off-target toxicity is crucial. Here are some strategies:
-
Use a KRAS wild-type control: Compare the toxicity in a non-cancerous cell line with a similar cell line that has been engineered to express wild-type KRAS.
-
Rescue experiments: If a specific off-target is identified, attempt to rescue the toxic effects by co-treating with an antagonist of that target.
-
Compare with other KRAS G12D inhibitors: If other inhibitors with different chemical scaffolds are available, comparing their toxicity profiles can help identify class-specific versus compound-specific off-target effects.
Q5: What in vivo toxicity studies are relevant for this compound?
A5: While in vitro studies are essential for initial screening, in vivo studies in animal models are necessary to evaluate systemic toxicity. For this compound, a study in a CT26 tumor model showed significant antitumor efficacy without apparent toxicity at doses of 40 mg/kg or 60 mg/kg administered intraperitoneally.[1] A comprehensive in vivo toxicity assessment would typically involve:
-
Maximum tolerated dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.
-
Repeated dose toxicity studies: To evaluate the effects of long-term exposure.
-
Histopathological analysis: Of major organs to identify any tissue damage.
-
Blood chemistry and hematology: To monitor for systemic side effects.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, cytotoxicity data for this compound in a panel of non-cancerous cell lines. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| MRC-5 | Lung Fibroblast | > 50 |
| HK-2 | Kidney Epithelium | 35.2 |
| Primary Human Hepatocytes | Liver | 28.7 |
| iPSC-derived Cardiomyocytes | Heart | 42.1 |
| PBMCs | Blood | > 50 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI fluorescence.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Dose-Escalation Study for KRAS G12D Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting dose-escalation studies for KRAS G12D inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected toxicities at a dose level predicted to be safe by preclinical models. How should we proceed?
A1: This is a common challenge in first-in-human trials. Preclinical models may not always perfectly predict human toxicity.
-
Immediate Actions:
-
Ensure all adverse events (AEs) are accurately graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Halt further enrollment at the current dose level.
-
Thoroughly review all patient data, including concomitant medications and comorbidities, to rule out other contributing factors.
-
-
Troubleshooting Steps:
-
Review Preclinical Data: Re-evaluate the toxicology studies. Were there any subtle signals that were missed?
-
Pharmacokinetics (PK) Analysis: Analyze the PK data from the affected patients. Is there evidence of drug accumulation or higher-than-expected exposure?
-
Pharmacodynamics (PD) Analysis: Assess target engagement and downstream pathway modulation. Is the pathway inhibited to a greater extent than anticipated?
-
Protocol Amendment: Depending on the severity and nature of the toxicity, you may need to amend the protocol to:
-
De-escalate to a lower dose.
-
Introduce an intermediate dose level.
-
Modify the dosing schedule (e.g., from daily to intermittent).
-
Refine the patient inclusion/exclusion criteria.
-
-
Q2: We are not observing any dose-limiting toxicities (DLTs), even at high dose levels. How do we determine the recommended Phase 2 dose (RP2D)?
A2: For many targeted therapies, the maximum tolerated dose (MTD) may not be reached.[1] In such cases, the RP2D should be based on a combination of factors:
-
Target Engagement: Utilize PD biomarkers (e.g., pERK levels in tumor biopsies or surrogate tissues) to determine the dose at which the target is optimally modulated.
-
Pharmacokinetic Profile: Aim for a dose that achieves a steady-state concentration shown to be effective in preclinical models.
-
Preliminary Efficacy: Evidence of anti-tumor activity, such as tumor shrinkage or stable disease, can support the selection of an RP2D.[2]
-
Tolerability: Even in the absence of DLTs, a lower dose that demonstrates similar biological activity and has a better long-term safety profile may be preferable.
Q3: How do we manage and interpret off-target effects of our KRAS G12D inhibitor?
A3: Off-target effects can complicate the safety profile of a drug.
-
Identification:
-
Carefully document all AEs, even those not typically associated with KRAS pathway inhibition.
-
Preclinical in vitro profiling against a panel of kinases and other enzymes can help predict potential off-target activities. One study noted that while their inhibitor was potent against KRAS G12D, it might have off-target effects on other small GTPases.[3]
-
-
Management:
-
Management is symptom-based.
-
If a specific off-target kinase is identified, it may be possible to predict and monitor for associated toxicities.
-
-
Interpretation:
-
Distinguish between mechanism-based toxicities (on-target) and off-target toxicities.
-
If a severe off-target toxicity is identified, it may be necessary to re-evaluate the chemical series of the inhibitor.
-
Q4: What are the best practices for biomarker sample collection in a dose-escalation study?
A4: A robust biomarker strategy is crucial for dose-escalation studies of targeted therapies.
-
Serial Sampling: Collect samples at multiple time points:
-
Pre-dose (baseline)
-
On-treatment (e.g., after the first cycle)
-
At the time of progression
-
-
Paired Biopsies: When feasible and ethically justified, obtain paired tumor biopsies (pre- and on-treatment) to assess target engagement and pathway modulation in the tumor microenvironment.[4][5]
-
Blood-Based Biomarkers:
-
Pharmacokinetics: Dense PK sampling in the first cohort, followed by sparse sampling in subsequent cohorts.
-
Circulating Tumor DNA (ctDNA): Monitor changes in KRAS G12D mutant allele frequency as an early indicator of response.[6]
-
Soluble Proteins/Cytokines: Assess changes in the tumor microenvironment.
-
Experimental Protocols
1. Patient Screening and Enrollment
-
Objective: To select appropriate patients for the study.
-
Methodology:
-
Confirm eligibility based on inclusion/exclusion criteria, including histologically confirmed advanced solid tumors and a documented KRAS G12D mutation.[6]
-
Obtain informed consent.
-
Perform baseline assessments, including physical examination, ECOG performance status, blood work (hematology and chemistry), and tumor imaging (e.g., CT or MRI).
-
2. Dose Escalation Design (3+3 Design Example)
-
Objective: To determine the MTD and/or RP2D of the KRAS G12D inhibitor.
-
Methodology:
-
Enroll a cohort of 3 patients at the starting dose level.
-
Observe patients for a predefined DLT observation period (typically the first cycle of therapy).
-
If 0/3 patients experience a DLT: Escalate to the next dose level and enroll a new cohort of 3 patients.
-
If 1/3 patients experience a DLT: Expand the cohort to 6 patients at the same dose level.
-
If 1/6 patients experience a DLT, escalate to the next dose level.
-
If ≥2/6 patients experience a DLT, the MTD has been exceeded. The dose level below is considered the MTD.
-
-
If ≥2/3 patients experience a DLT: The MTD has been exceeded. The dose level below is considered the MTD.
-
3. Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.
-
Methodology:
-
Collect blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the drug and its major metabolites using a validated LC-MS/MS method.
-
Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
-
4. Pharmacodynamic (PD) Biomarker Analysis (pERK in Peripheral Blood Mononuclear Cells - PBMCs)
-
Objective: To assess the biological activity of the inhibitor on the KRAS signaling pathway.
-
Methodology:
-
Collect whole blood at the same time points as PK samples.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Lyse the cells and determine protein concentration.
-
Measure the levels of phosphorylated ERK (pERK) and total ERK using a validated immunoassay (e.g., ELISA or Western blot).
-
Normalize pERK levels to total ERK levels and compare on-treatment levels to baseline.
-
5. Tumor Response Evaluation
-
Objective: To assess the preliminary anti-tumor activity of the inhibitor.
-
Methodology:
-
Perform tumor imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 6-8 weeks).
-
Evaluate tumor response according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
Categorize response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
-
Quantitative Data Summary
Table 1: Example Dose-Escalation Data for a KRAS G12D Inhibitor
| Dose Level | Dose (mg, BID) | Number of Patients | Number of DLTs | DLT Description |
| 1 | 50 | 3 | 0 | - |
| 2 | 100 | 3 | 0 | - |
| 3 | 200 | 6 | 1 | Grade 3 Rash |
| 4 | 400 | 4 | 2 | Grade 3 Fatigue, Grade 4 Diarrhea |
BID: Twice daily
Table 2: Example Pharmacokinetic Parameters
| Dose Level (mg, BID) | Cmax (ng/mL) | AUC0-12h (ng*h/mL) | T1/2 (h) |
| 50 | 150 | 900 | 8 |
| 100 | 320 | 2100 | 8.5 |
| 200 | 700 | 5000 | 9 |
| 400 | 1500 | 12000 | 9.5 |
Cmax: Maximum plasma concentration; AUC0-12h: Area under the curve from 0 to 12 hours; T1/2: Half-life
Visualizations
Caption: Simplified KRAS signaling pathway and the action of a G12D inhibitor.
Caption: General workflow for a dose-escalation study of a targeted agent.
Caption: Decision logic for the 3+3 dose-escalation study design.
References
Minimizing degradation of KRAS G12D inhibitor 14 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of KRAS G12D inhibitor 14 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the inhibitor. For long-term storage, the solid (powder) form is recommended. Once dissolved, it is best to aliquot the solution and store it frozen to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[2] For in vitro experiments, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How can I tell if my this compound solution has degraded?
A3: Visual signs of degradation can include color change or the appearance of precipitates in the solution. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the expected biological activity in your experiments could also be an indicator of degradation.
Q4: What are the potential degradation pathways for this compound?
A4: this compound belongs to the thieno[2,3-d]pyrimidine class of compounds. Molecules with this scaffold can be susceptible to certain degradation pathways:
-
Oxidation: The thiophene ring contains a sulfur atom that can be oxidized, especially in the presence of oxidizing agents or prolonged exposure to air. This can lead to the formation of sulfoxides or sulfones, which may have reduced or no biological activity.
-
Hydrolysis: The pyrimidine ring and other functional groups in the molecule could be susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of heterocyclic compounds. While some thieno[2,3-d]pyrimidine derivatives have shown photostability in the solid state, stability in solution upon light exposure should be considered.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of the inhibitor in the stock solution or in the culture medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the powdered compound.
-
Assess stock solution integrity: If you have access to HPLC, compare your current stock solution to a freshly prepared one to check for degradation products.
-
Minimize time in culture medium: Prepare working solutions in your cell culture medium immediately before use. Some compounds can be less stable in aqueous media at 37°C over extended periods.
-
Perform a dose-response experiment: Run a full dose-response curve to determine if the IC50 value has shifted, which could indicate reduced potency due to degradation.
-
Issue 2: Precipitate forms in the stock solution upon storage.
-
Possible Cause: The inhibitor has limited solubility at the storage temperature, or the solvent has partially evaporated, increasing the concentration.
-
Troubleshooting Steps:
-
Gently warm the solution: Before use, warm the vial to room temperature or slightly above (as recommended for dissolution) and vortex to see if the precipitate redissolves.
-
Check for solvent evaporation: Ensure that your storage vials are sealed tightly to prevent solvent evaporation.
-
Consider a lower stock concentration: If precipitation is a recurring issue, preparing a less concentrated stock solution may be necessary.
-
Data Summary
Table 1: Storage and Solubility of this compound
| Form | Storage Temperature | Duration | Recommended Solvent |
| Powder | -20°C | 3 years | - |
| Powder | 4°C | 2 years | - |
| In Solvent | -80°C | 6 months | DMSO |
| In Solvent | -20°C | 1 month | DMSO |
Data sourced from MedChemExpress.[2]
Experimental Protocols
To empirically determine the stability of your this compound solution, you can perform the following stability studies.
Protocol 1: Freeze-Thaw Stability Assessment
This protocol assesses the stability of the inhibitor after multiple freeze-thaw cycles.
-
Prepare a stock solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mM).
-
Aliquot the solution: Dispense the stock solution into several small, tightly sealed vials.
-
Initial Analysis (Cycle 0): Analyze one aliquot immediately using a validated stability-indicating HPLC method to determine the initial concentration and purity. This serves as your baseline.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw one aliquot at room temperature for 24 hours. This completes one cycle.
-
-
Analysis after Each Cycle: After one, three, and five freeze-thaw cycles, analyze an aliquot by HPLC.
-
Data Evaluation: Compare the concentration and purity of the inhibitor at each cycle to the initial (Cycle 0) measurement. A significant decrease in concentration or the appearance of new peaks (degradation products) indicates instability.
Protocol 2: Photostability Assessment (adapted from ICH Q1B Guidelines)
This protocol determines the impact of light exposure on the inhibitor's stability.
-
Prepare Samples: Prepare two sets of aliquots of your this compound stock solution in transparent vials.
-
Protect one set from light: Wrap one set of vials completely in aluminum foil. These will serve as your dark controls.
-
Expose to light: Place both the exposed and dark control vials in a photostability chamber.
-
Light Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed samples and the dark controls by HPLC.
-
Data Evaluation: Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the main peak area in the exposed samples indicates photodegradation.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for assessing the freeze-thaw stability of this compound.
Caption: Experimental workflow for assessing the photostability of this compound.
References
Technical Support Center: Enhancing the Potency of KRAS G12D Inhibitor Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the potency of KRAS G12D inhibitor derivatives, with a focus on inhibitor 14 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for non-covalent KRAS G12D inhibitors like the inhibitor 14 series?
A1: Non-covalent KRAS G12D inhibitors are designed to specifically target the altered KRAS protein resulting from the G12D mutation.[1] They typically bind to a pocket (often the switch-II pocket) on the KRAS G12D protein, locking it in an inactive state.[2][3] This binding event prevents the protein-protein interactions necessary for downstream signaling, thereby inhibiting pathways like the RAF/MEK/ERK MAPK and PI3K signaling cascades that drive uncontrolled cell proliferation.[2][4] For instance, the inhibitor MRTX1133 has been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, preventing downstream signaling through inhibition of nucleotide exchange and binding of the effector protein RAF1.[2][4]
Q2: Why am I observing a significant discrepancy between biochemical assay results (e.g., RRB assay) and cellular assay potency (e.g., pERK IC50)?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at effective concentrations.
-
Compound Stability: The derivative might be unstable in the cellular environment or rapidly metabolized.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
High Intracellular GTP Concentrations: The high concentration of GTP within cells can outcompete the inhibitor for binding to KRAS G12D, a known challenge in targeting this GTPase.[5]
-
Off-Target Effects: In some cases, observed cellular activity might not be solely due to KRAS G12D inhibition, especially if the inhibitor has off-target effects.[6][7]
Q3: My lead compound shows initial promise but tumors develop resistance in long-term studies. What are the potential mechanisms of resistance?
A3: Resistance to KRAS G12D inhibitors can emerge through several mechanisms:
-
Secondary KRAS Mutations: The KRAS gene can acquire additional mutations (e.g., Y96N, H95Q) that prevent the inhibitor from binding effectively.[8]
-
Signaling Pathway Reactivation: Cancer cells can bypass the KRAS blockade by reactivating downstream pathways through other mechanisms. This can involve upstream receptor tyrosine kinase (RTK) signaling or activation of the mTOR or AKT pathways.[8]
-
Pan-KRAS Inhibition: Some inhibitors may not be sufficiently selective for the G12D mutant, leading to broader effects and different resistance pathways.[3] Combination therapies targeting these bypass pathways are a key strategy to overcome resistance.[8][9]
Q4: What are the key structural interactions that enhance the potency of quinazoline-based KRAS G12D inhibitors like compound 14 (ERAS-5024)?
A4: Structure-based drug design has revealed several key interactions for this class of inhibitors. For compound 14 (ERAS-5024), replacing a chlorine atom with a trifluoromethyl (CF3) group at the C6 position optimized interactions with the G12D mutant protein.[5] Additionally, a cyano substituent on an aminobenzothiophene ring was found to form a crucial hydrogen bond with the switch II loop residue Glu63, significantly boosting cellular potency into the single-digit nanomolar range.[5]
Troubleshooting Guides
Issue 1: Low Potency or No Activity in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Assess the compound's physicochemical properties (e.g., LogP, polar surface area).2. Chemically modify the derivative to improve permeability (e.g., adding lipophilic groups).3. Use permeabilizing agents in initial mechanistic studies (use with caution as they can affect cell health). |
| Compound Instability / Metabolism | 1. Measure compound stability in cell culture media over time using LC-MS.2. Perform microsomal stability assays to assess metabolic liability.3. Modify metabolically labile sites on the compound scaffold. |
| Active Efflux | 1. Co-administer the inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored.2. Use cell lines with varying levels of efflux pump expression. |
| Inconsistent Results | 1. Ensure consistent cell passage number and health.2. Verify the concentration and purity of the inhibitor stock solution.3. Optimize assay parameters such as incubation time and cell density. |
Issue 2: Off-Target Activity or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Lack of Specificity | 1. Profile the inhibitor against wild-type KRAS and other common KRAS mutants (G12C, G12V) to confirm selectivity.[10][11]2. Perform kinome screening or proteomic profiling to identify other potential binding partners. |
| General Cytotoxicity | 1. Compare anti-proliferative IC50 values in KRAS G12D mutant cell lines versus KRAS wild-type cell lines. A large therapeutic window suggests on-target activity.[12]2. Assess markers of apoptosis or cell cycle arrest at various concentrations to understand the mechanism of cell death. |
| Low Water Solubility | 1. Poor solubility can lead to compound precipitation and inconsistent results.[12]2. Use appropriate solvents like DMSO for stock solutions and ensure the final concentration in media does not exceed its solubility limit. |
Quantitative Data on Inhibitor Potency
The following table summarizes the potency of selected KRAS G12D inhibitors from structure-activity relationship (SAR) studies.
| Compound | RRB G12D IC50 (nM) | pERK IC50 (nM) in AsPC-1 Cells | G12D Thermal Shift (Tm °C) | Reference |
| Compound 2 | 76.9 | >10,000 | - | [5] |
| Compound 3 | 3.5 | 941 | - | [5] |
| Compound 8 | - | - | 14.7 | [5] |
| Compound 9 | 0.98 | 4.3 | 20.2 | [5] |
| Compound 14 (ERAS-5024) | - | 2.1 | 20.8 | [5] |
| MRTX1133 | - | - | - | [4][5] |
Data sourced from studies on quinazoline derivatives.[5] AsPC-1 is a pancreatic ductal adenocarcinoma cell line with a homozygous G12D mutation.
Experimental Protocols
Protocol 1: pERK Inhibition Cellular Assay
This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
-
Cell Seeding: Seed KRAS G12D mutant cells (e.g., AsPC-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compound. Treat the cells and incubate for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Measure the levels of phosphorylated ERK (pERK1/2) and total ERK using a quantitative method such as a sandwich ELISA, AlphaLISA, or Western Blot.
-
Data Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: RAS-RAF Binding (RRB) Assay
This biochemical assay measures the inhibitor's ability to disrupt the interaction between KRAS G12D and the RAS-binding domain (RBD) of its effector, RAF1.
-
Reagents: Purified recombinant KRAS G12D protein (GDP-bound), purified RAF1-RBD, and the inhibitor compound.
-
Assay Setup: In a 384-well plate, combine KRAS G12D protein with serial dilutions of the inhibitor compound.
-
Interaction: Add RAF1-RBD to initiate the binding reaction. The specific detection method will vary (e.g., TR-FRET, AlphaScreen). For a TR-FRET assay, KRAS and RAF1-RBD would be tagged with a donor-acceptor fluorophore pair.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Detection: Read the plate on a suitable plate reader. The signal will be proportional to the amount of KRAS-RAF1 complex formed.
-
Data Analysis: Plot the signal against the inhibitor concentration and calculate the IC50 value, representing the concentration at which the inhibitor blocks 50% of the KRAS-RAF1 interaction.
Visualizations
Caption: KRAS G12D downstream signaling pathways and point of inhibition.
Caption: A typical workflow for KRAS G12D inhibitor development.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. jetir.org [jetir.org]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. News - KRAS G12D inhibitor - LARVOL VERI [veri.larvol.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of Two Promising KRAS G12D Inhibitors: MRTX1133 and Compound 14 (KD-8)
For researchers and drug development professionals, the race to effectively target the notorious KRAS G12D mutation, a key driver in a multitude of cancers, has led to the emergence of several promising small molecule inhibitors. This guide provides a detailed, data-driven comparison of two such molecules: MRTX1133, a clinical-stage inhibitor from Mirati Therapeutics, and KRAS G12D inhibitor 14 (also known as KD-8), a recently disclosed preclinical compound.
This objective analysis synthesizes available preclinical data to evaluate the efficacy of these two inhibitors, offering a clear perspective for researchers in the field.
At a Glance: Key Efficacy Parameters
| Parameter | MRTX1133 | This compound (KD-8) |
| Binding Affinity (KD) | ~0.2 pM (to GDP-loaded KRAS G12D)[1] | 33 nM (to KRAS G12D protein)[2] |
| Cellular Potency (IC50) | Median ~5 nM (in KRASG12D-mutant cell lines)[1] | 2.1 µM (in Panc1, SW1990, and CT26 KRAS G12D-mutated cells)[1][2] |
| In Vivo Efficacy | Marked tumor regression (≥30%) in a subset of KRASG12D-mutant xenograft models[1] | 42-53% Tumor Growth Inhibition (TGI) in a CT26 tumor model[1][2] |
| Mechanism of Action | Non-covalent inhibitor, binds to the switch II pocket, preventing protein-protein interactions necessary for KRAS pathway activation[1] | Decreases the active form of KRAS (KRAS-GTP) and down-regulates phosphorylated Raf and Erk[2] |
| Selectivity | >1,000-fold selectivity for KRASG12D over KRASWT cell lines[1] | Decreases active KRAS G12D-GTP but not KRAS G13D[2] |
Delving into the Data: A Comparative Analysis
MRTX1133 emerges as a highly potent inhibitor with a picomolar binding affinity for the GDP-bound state of KRAS G12D.[1] This translates to impressive cellular potency, with a median IC50 in the low nanomolar range across various KRAS G12D-mutant cell lines.[1] In preclinical in vivo models, MRTX1133 has demonstrated the ability to induce significant and, in some cases, complete tumor regressions.[2]
This compound (KD-8), while also a potent inhibitor with a nanomolar binding affinity, displays a lower potency in cellular assays, with an IC50 in the low micromolar range.[1][2] In a CT26 tumor model, it exhibited significant tumor growth inhibition.[1][2]
A key differentiator appears to be the significantly higher potency of MRTX1133 in both biochemical and cellular assays. This difference in potency likely contributes to the more pronounced in vivo efficacy observed with MRTX1133, which includes tumor regressions rather than just growth inhibition.
Signaling Pathways and Mechanisms of Action
Both inhibitors target the KRAS G12D protein, leading to the downregulation of downstream signaling pathways that drive cancer cell proliferation and survival.
Caption: The KRAS signaling pathway and the points of inhibition for MRTX1133 and Inhibitor 14.
MRTX1133 is a non-covalent inhibitor that binds to the switch II pocket of KRAS G12D, preventing the protein-protein interactions necessary for downstream signaling.[1] this compound has been shown to decrease the levels of active, GTP-bound KRAS and subsequently down-regulate the phosphorylation of key downstream effectors, RAF and ERK.[2]
Experimental Methodologies
The data presented in this guide is based on standard preclinical assays used to characterize anticancer agents.
In Vitro Assays
-
Binding Affinity: Typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the direct interaction between the inhibitor and the target protein.
-
Cell Viability/Proliferation Assays: Cancer cell lines harboring the KRAS G12D mutation (e.g., Panc-1, SW1990, CT26) are treated with increasing concentrations of the inhibitor. Cell viability is measured after a set period (e.g., 72 hours) using assays like CellTiter-Glo® to determine the IC50 value.
-
Western Blotting: This technique is used to assess the levels of specific proteins and their phosphorylation status. Cells are treated with the inhibitor, and cell lysates are analyzed to measure the levels of total and phosphorylated KRAS, ERK, and AKT, providing insight into the inhibitor's effect on downstream signaling.
Caption: A simplified workflow for Western Blot analysis to assess protein phosphorylation.
In Vivo Assays
-
Xenograft/Syngeneic Mouse Models: Human or murine cancer cells with the KRAS G12D mutation are implanted into immunocompromised or immunocompetent mice, respectively. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy. At the end of the study, tumors can be excised and analyzed for pharmacodynamic markers.
Conclusion and Future Perspectives
Based on the currently available preclinical data, MRTX1133 demonstrates superior potency and in vivo efficacy compared to this compound (KD-8) . Its advancement into clinical trials underscores its potential as a therapeutic agent for patients with KRAS G12D-driven cancers.
This compound represents an important academic contribution to the growing arsenal of KRAS G12D-targeted compounds. Further optimization of this scaffold could lead to the development of even more potent and effective inhibitors.
The continued exploration of diverse chemical scaffolds and inhibition modalities will be crucial in the ongoing effort to effectively drug this challenging oncogenic driver and improve outcomes for patients. Researchers are encouraged to consider these findings in the context of their own research and development programs.
References
Comparative Analysis of KRAS G12D Inhibitor 14: Selectivity Profile Against G12D, G12C, and G13D Mutants
For Immediate Release
This guide provides a detailed comparison of the investigational KRAS G12D inhibitor 14, also known as KD-8, focusing on its selectivity for the KRAS G12D mutant protein over the G12C and G13D variants. The content herein is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to KRAS and Mutant-Selective Inhibition
The KRAS protein is a critical signaling molecule that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers.[2][3] These mutations, frequently occurring at codon 12 or 13, lock the KRAS protein in a constitutively active state, leading to uncontrolled downstream signaling and tumorigenesis.[2][4]
The development of inhibitors that can selectively target specific KRAS mutants has been a long-standing challenge. The success of covalent inhibitors for KRAS G12C has paved the way for the discovery of agents targeting other prevalent mutations like G12D and G13D.[5] this compound (KD-8) has emerged as a potent and selective inhibitor of the KRAS G12D mutant. This guide evaluates its performance against other common KRAS mutations.
Performance and Selectivity of this compound (KD-8)
This compound is a potent, noncovalent inhibitor designed to specifically target the KRAS G12D mutant protein.[6] Experimental data demonstrates its high affinity for KRAS G12D and its ability to inhibit its function in cancer cells.
Biochemical and Cellular Activity
The selectivity of inhibitor 14 is evident from both biochemical binding assays and cellular proliferation assays. The inhibitor shows a strong binding affinity to the KRAS G12D protein.[6] In cellular contexts, it effectively inhibits the proliferation of cancer cell lines harboring the KRAS G12D mutation.[6]
| Parameter | KRAS G12D | KRAS G13D | KRAS G12C | Reference |
| Binding Affinity (KD) | 33 nM | Not specified | Not specified | [6] |
| Cellular Antiproliferative Activity (IC50) | 2.1 µM (in Panc1, SW1990, CT26 cells) | Inactive (in HCT116 cells) | Not specified | [6] |
| Effect on Active KRAS-GTP Levels | Decreased (in CT26, SW1990 cells) | No effect (in HCT116 cells) | Not specified | [6] |
| Downstream Signaling (pRaf, pERK) | Down-regulated (in CT26, SW1990 cells) | Not specified | Not specified | [6] |
KRAS Signaling Pathways: G12D vs. G12C vs. G13D
Oncogenic KRAS mutations lead to the constitutive activation of downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival.[7][8][9] While there is significant overlap, different mutations can exhibit distinct signaling characteristics.
-
KRAS G12D: This mutation strongly activates both the MAPK and PI3K-AKT pathways.[8][9][10]
-
KRAS G12C: Similar to G12D, the G12C mutation leads to the activation of MAPK and PI3K signaling cascades.[7]
-
KRAS G13D: The G13D mutation also activates the MAPK and AKT pathways.[11] Some studies suggest it may also upregulate pathways related to cytoskeletal dynamics and cell motility.[11]
Caption: Generalized KRAS signaling cascade activated by G12D, G12C, and G13D mutations.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the types of assays used to characterize this compound.
Biochemical Binding Assay (Microscale Thermophoresis - MST)
This assay measures the binding affinity (KD) between a small molecule inhibitor and a target protein.[12]
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are KRAS G13D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Comparative Analysis of KRAS G12D Inhibitor Selectivity for Mutant versus Wild-Type KRAS
A comprehensive guide for researchers on the cross-reactivity of leading KRAS G12D inhibitors, with a focus on MRTX1133 and other notable compounds. This document provides supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
The development of specific inhibitors targeting the KRAS G12D mutation, a prevalent driver in cancers such as pancreatic, colorectal, and lung adenocarcinoma, represents a significant therapeutic advancement.[1][2][3] A critical aspect of their preclinical and clinical evaluation is the assessment of their selectivity for the mutant oncoprotein over the wild-type (WT) KRAS protein. High selectivity is paramount to minimize off-target effects and enhance the therapeutic window. This guide provides a comparative overview of the cross-reactivity of prominent KRAS G12D inhibitors with wild-type KRAS, presenting key experimental data and methodologies.
Quantitative Comparison of Inhibitor Activity
The selectivity of KRAS G12D inhibitors is typically quantified by comparing their binding affinity (e.g., dissociation constant, KD) or inhibitory activity (e.g., half-maximal inhibitory concentration, IC50) against the mutant versus the wild-type protein. The following tables summarize publicly available data for several leading KRAS G12D inhibitors.
Table 1: Biochemical Activity of KRAS G12D Inhibitors against KRAS Isoforms
| Compound | Target | Assay Type | IC50 (nM) | Fold Selectivity (WT/G12D) | Reference |
| MRTX1133 | KRAS G12D | Nucleotide Exchange | 0.14 | 38.4 | [4][5] |
| KRAS WT | Nucleotide Exchange | 5.37 | [4][5] | ||
| KRAS G12C | Nucleotide Exchange | 4.91 | [4][5] | ||
| KRAS G12V | Nucleotide Exchange | 7.64 | [4][5] | ||
| INCB161734 | KRAS G12D | Nucleotide Exchange | <3 | >40 | [3] |
| KRAS WT | Nucleotide Exchange | >120 (approx.) | [3] |
Table 2: Cellular Activity of KRAS G12D Inhibitors
| Compound | Cell Line (KRAS status) | Assay Type | IC50 (nM) | Reference |
| INCB161734 | Human G12D (n=7) | pERK Inhibition | 14.3 (mean) | [3] |
| Mouse G12D (n=3) | pERK Inhibition | 14.3 (mean) | [3] | |
| WT (n=14) | pERK Inhibition | >1000 | [3] | |
| INCB161734 | Human G12D (n=7) | Proliferation | 154 (mean) | [3] |
| WT (n=14) | Proliferation | >1000 | [3] | |
| HRS-4642 | KRAS G12D mutant cells | Specific Inhibition | 2.329 - 822.2 | [2][6] |
Table 3: Binding Affinity of KRAS G12D Inhibitors
| Compound | Target | Assay Type | KD (nM) | Fold Selectivity (WT/G12D) | Reference |
| MRTX1133 | KRAS G12D | ~0.8 | [6] | ||
| INCB161734 | KRAS G12D | Switch II Pocket Binding | pM range | >80 | [3] |
| KRAS WT | Switch II Pocket Binding | [3] | |||
| HRS-4642 | KRAS G12D | Surface Plasmon Resonance | 0.083 | 17 | [2][6] |
| KRAS WT | Surface Plasmon Resonance | ~1.41 | [2] | ||
| KRAS G12C | Surface Plasmon Resonance | ~1.74 | [2] |
Signaling Pathway and Experimental Workflows
To understand the context of inhibitor action and the methods used for their characterization, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.
Caption: Simplified KRAS signaling pathway.
Caption: Workflow for a biochemical nucleotide exchange assay.
Key Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of KRAS G12D inhibitors.
Biochemical Nucleotide Exchange Assay (TR-FRET based)
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.
-
Objective: To determine the IC50 value of an inhibitor by quantifying its effect on the rate of nucleotide exchange on both mutant and wild-type KRAS.
-
Materials:
-
Recombinant human KRAS G12D and KRAS WT proteins.
-
SOS1 protein (a guanine nucleotide exchange factor, GEF).
-
Non-hydrolyzable fluorescently labeled GTP analog (e.g., BODIPY-GTP).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4).
-
Test inhibitor compound.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
In a microplate, add the KRAS protein (G12D or WT) to each well.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells and incubate for a specified period (e.g., 30 minutes at room temperature) to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.
-
Monitor the change in fluorescence resonance energy transfer (FRET) signal over time using a plate reader. The binding of the fluorescent GTP to KRAS brings the donor and acceptor fluorophores into proximity, resulting in an increased FRET signal.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that measures the binding of an inhibitor to its target protein within intact cells. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature.
-
Objective: To confirm target engagement and assess the selectivity of an inhibitor for KRAS G12D over KRAS WT in a cellular context.
-
Materials:
-
Cancer cell lines endogenously expressing KRAS G12D or KRAS WT.
-
Cell lysis buffer.
-
Antibodies specific for KRAS.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Culture the selected cell lines to a suitable confluency.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1 hour).
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble KRAS in the supernatant by Western blotting.
-
Plot the amount of soluble KRAS against the temperature for each inhibitor concentration to generate melting curves. A shift in the melting curve to a higher temperature indicates protein stabilization by the inhibitor.
-
pERK Inhibition Assay
This cellular assay measures the inhibition of the KRAS signaling pathway by quantifying the phosphorylation of a key downstream effector, ERK.
-
Objective: To assess the functional consequence of KRAS inhibition by a test compound in cells with different KRAS mutation statuses.
-
Materials:
-
Cancer cell lines with KRAS G12D, KRAS WT, or other mutations.
-
Test inhibitor.
-
Antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
ELISA or Western blotting reagents.
-
-
Procedure:
-
Seed the cells in microplates and allow them to adhere.
-
Starve the cells (e.g., in serum-free media) to reduce basal signaling pathway activity.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time.
-
Lyse the cells and quantify the levels of pERK and total ERK using an immunoassay method like ELISA or Western blotting.
-
Normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 value for pathway inhibition.
-
Alternative KRAS G12D Inhibitors
Besides the compounds detailed above, several other inhibitors targeting KRAS G12D are in various stages of development. These include covalent inhibitors that form a bond with the aspartate-12 residue and other non-covalent binders.[7][8] As more data becomes publicly available, a broader and more nuanced comparison of selectivity profiles will be possible. The continued development of these agents holds promise for patients with KRAS G12D-mutant cancers.[2]
References
- 1. jetir.org [jetir.org]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Efficacy of KRAS G12D Inhibitors: MRTX1133 vs. Emerging Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key driver in a significant portion of cancers, particularly pancreatic ductal adenocarcinoma (PDAC), for which effective targeted therapies have been historically elusive. The development of direct KRAS G12D inhibitors has marked a pivotal moment in oncology research. This guide provides an objective comparison of the in vivo efficacy of the pioneering KRAS G12D inhibitor, MRTX1133 (also known as inhibitor 14), against other emerging G12D-targeted therapies, supported by experimental data from preclinical studies.
In Vivo Efficacy: A Head-to-Head Comparison
The following table summarizes the quantitative in vivo efficacy data for MRTX1133 and other notable KRAS G12D inhibitors. The data is compiled from various preclinical studies in xenograft and patient-derived xenograft (PDX) models of KRAS G12D-mutant cancers.
| Inhibitor | Cancer Type | Animal Model | Dosing and Administration | Key Efficacy Results | Citation(s) |
| MRTX1133 | Pancreatic (HPAC) | Xenograft | 30 mg/kg, twice daily (BID), intraperitoneal (IP) | Near-complete response with 85% tumor regression.[1] | [1] |
| Pancreatic (Panc 04.03) | Xenograft | 10 and 30 mg/kg, BID, IP | Tumor regressions of -62% and -73% respectively. | ||
| Pancreatic | Immunocompetent models | Not specified | Deep tumor regressions, including complete or near-complete remissions after 14 days. | ||
| ERAS-5024 | Pancreatic (AsPC-1) | Xenograft | 20 mg/kg, BID | 54% tumor regression. | |
| Pancreatic (AsPC-1) | Xenograft | 3 and 10 mg/kg, BID | 51% and 77% tumor growth inhibition, respectively. | ||
| HRS-4642 | Pancreatic (AsPC-1) | Xenograft | 3.75, 7.5, and 15 mg/kg, intravenous (IV) | Significant tumor volume inhibition. | |
| Colorectal (GP2d) | Xenograft | 3.75, 7.5, and 15 mg/kg, IV | Significant tumor volume inhibition. | ||
| Lung Adenocarcinoma | PDX model | 7.5 and 15 mg/kg | Full tumor eradication. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the generalized experimental protocols for the in vivo efficacy studies cited in this guide.
General In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, HPAC for pancreatic cancer) are cultured under standard laboratory conditions.
-
A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into vehicle control and treatment groups.
-
-
Drug Administration:
-
The investigational KRAS G12D inhibitor (e.g., MRTX1133, ERAS-5024, HRS-4642) is formulated in a suitable vehicle.
-
The inhibitor is administered to the mice at specified doses and schedules (e.g., twice daily) via the appropriate route (e.g., intraperitoneal or intravenous injection).
-
The control group receives the vehicle alone.
-
-
Efficacy Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored to assess toxicity.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI) or tumor regression. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment (e.g., pERK levels).
-
Visualizing the Mechanisms
To better understand the biological context and experimental design, the following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
Caption: In Vivo Efficacy Study Workflow.
Concluding Remarks
The data presented in this guide highlight the significant preclinical anti-tumor activity of MRTX1133 and other emerging KRAS G12D inhibitors. MRTX1133 has demonstrated the ability to induce deep and durable tumor regressions in various preclinical models.[1] Newer agents like ERAS-5024 and HRS-4642 also show promising efficacy, with HRS-4642 demonstrating complete tumor eradication in a lung cancer PDX model.
Direct comparative studies are essential for a definitive assessment of the relative potency of these inhibitors. The choice of tumor model, dosing regimen, and administration route can significantly influence outcomes. As these and other KRAS G12D targeted therapies advance through clinical development, the oncology community awaits further data to determine their ultimate therapeutic potential in patients with KRAS G12D-driven cancers.
References
Safety Operating Guide
Proper Disposal of KRAS G12D Inhibitor 14: A Safety and Operations Guide
This document provides essential safety and logistical information for the proper handling and disposal of KRAS G12D inhibitor 14 (CAS No. 2765254-39-3), a potent research compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified with specific hazards that dictate its handling and disposal protocols. The primary hazards identified in the Safety Data Sheet (SDS) include oral toxicity and significant aquatic toxicity[1].
Hazard Summary
| Hazard Classification | Category | Hazard Statement | Precautionary Code |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P301 + P312, P330 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273, P391 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |
Data sourced from the this compound Safety Data Sheet[1].
Precautions for Safe Handling:
-
Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[1].
-
Avoid inhalation of dust or aerosols. Handle only in areas with adequate exhaust ventilation, such as a chemical fume hood[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash hands thoroughly after handling[1].
Detailed Disposal Protocols
The fundamental principle for the disposal of this compound is that it must not be discarded down the sink or in regular trash[2][3]. All waste streams containing this compound must be collected and managed as hazardous chemical waste, destined for an approved waste disposal plant[1].
Protocol 1: Disposal of Unused or Expired Product
This protocol applies to the pure compound (powder) or prepared stock solutions.
-
Container Selection: Ensure the original container is tightly sealed. If transferring, use a container that is sturdy, leak-proof, and chemically compatible[3][4].
-
Labeling: The container must be clearly labeled as hazardous waste. Affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department[3][4]. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "2765254-39-3"
-
The words "Hazardous Waste"
-
An accurate list of all contents, including solvents and approximate concentrations[4].
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory[5]. The storage area must be away from incompatible materials such as strong acids, bases, or oxidizing agents[1][3]. Use secondary containment for all liquid waste[3].
-
Pickup Request: Once the container is ready for disposal, submit a chemical waste pickup request to your institution's EHS department[3].
Protocol 2: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, weigh boats, pipette tips, and other disposable labware contaminated with the inhibitor.
-
Segregation: Do not mix this waste with non-hazardous trash or biohazardous waste[2].
-
Collection: Collect all chemically contaminated solid waste in a dedicated, leak-proof container lined with a clear plastic bag[2]. The container must have a secure lid and be kept closed except when adding waste[2][3].
-
Labeling: When the bag is three-quarters full, seal it and attach a completed chemical waste label directly to the bag[2].
-
Storage and Pickup: Store the container in the Satellite Accumulation Area and request a pickup from EHS[5].
Protocol 3: Disposal of Empty Containers
Empty containers that held this compound must be managed carefully to remove residual chemical.
-
Initial Cleaning: The first rinse of the "empty" container must be collected as hazardous chemical waste[3].
-
Triple rinse the container with a suitable solvent (e.g., DMSO, followed by ethanol or acetone) capable of removing the compound residue[6].
-
Collect all three rinsates and manage them as liquid hazardous waste according to Protocol 1.
-
-
Final Disposal: Once triple-rinsed and air-dried, the container can be prepared for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste, including this compound.
Caption: Chemical Waste Disposal Workflow for Research Laboratories.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
Safeguarding Research: A Comprehensive Guide to Handling KRAS G12D Inhibitor 14
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with KRAS G12D inhibitor 14. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound that requires careful handling to avoid exposure. The primary hazards are ingestion and aquatic toxicity. All personnel must be trained on the specific risks associated with this compound before handling.
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage. |
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound in powdered and solubilized forms.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing stock solutions (powder) | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N95 or higher-rated respirator (in a ventilated enclosure) |
| Handling solubilized inhibitor | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a fume hood |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe preparation and use of the inhibitor in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Due to its classification as "very toxic to aquatic life with long lasting effects," all waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Method |
| Solid Waste (e.g., contaminated gloves, pipette tips, tubes) | Labeled hazardous waste bag or container | Collection by a licensed hazardous waste disposal service. |
| Liquid Waste (e.g., unused stock solutions, cell culture media containing the inhibitor) | Labeled, sealed, and leak-proof hazardous waste container | Collection by a licensed hazardous waste disposal service. |
| Sharps (e.g., contaminated needles) | Puncture-resistant sharps container labeled as hazardous waste | Collection by a licensed hazardous waste disposal service. |
Do not dispose of any material contaminated with this compound down the drain.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, SW1990)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
KRAS G12D Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the downstream signaling cascade. The following diagram illustrates the canonical KRAS signaling pathway.
Caption: The KRAS G12D signaling pathway and the point of intervention for inhibitor 14.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
